Etafenone
Description
Properties
IUPAC Name |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGDFSLNGABBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2192-21-4 (hydrochloride) | |
| Record name | Etafenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046181 | |
| Record name | Etafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-54-0 | |
| Record name | Etafenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etafenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etafenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I14K589E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Etafenone on Coronary Arteries
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etafenone is a coronary vasodilator recognized for its efficacy in improving myocardial blood flow. Its mechanism of action is multifaceted, primarily involving a synergistic combination of β-adrenergic stimulation and phosphodiesterase (PDE) inhibition, with a potential secondary contribution from calcium channel blockade. This guide provides a comprehensive overview of these mechanisms, supported by experimental methodologies and quantitative data to facilitate further research and drug development in the cardiovascular field.
Core Mechanisms of Action
The vasodilatory effect of this compound on coronary arteries is not attributed to a single molecular target but rather a combination of interactions with key signaling pathways within the vascular smooth muscle and potentially the endothelium. The principal mechanisms are detailed below.
β-Adrenergic Stimulation
This compound exhibits β-adrenergic agonist properties, leading to the relaxation of coronary smooth muscle. This action is mediated through the classical G-protein coupled receptor pathway.
Signaling Pathway:
-
Receptor Binding: this compound binds to β-adrenergic receptors on the surface of coronary artery smooth muscle cells.
-
G-Protein Activation: This binding activates the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the activated Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation and Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK), leading to its inactivation, and potassium channels, leading to hyperpolarization. The cumulative effect is a decrease in intracellular calcium and smooth muscle relaxation.
Phosphodiesterase (PDE) Inhibition
A significant component of this compound's action is its papaverine-like effect, which involves the non-selective inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides (cAMP and cGMP).
Signaling Pathway:
-
PDE Inhibition: this compound enters the coronary smooth muscle cell and inhibits the activity of PDE enzymes, particularly those in the PDE3 and PDE4 families which degrade cAMP, and PDE5 which degrades cyclic guanosine monophosphate (cGMP).
-
Increased Cyclic Nucleotides: The inhibition of PDE leads to an accumulation of intracellular cAMP and cGMP.
-
Activation of Protein Kinases: Elevated cAMP activates PKA, while elevated cGMP activates Protein Kinase G (PKG).
-
Vasodilation: Both PKA and PKG promote vasodilation through multiple downstream effects, including:
-
Phosphorylation and inhibition of MLCK.
-
Opening of potassium channels, leading to hyperpolarization and closure of voltage-gated calcium channels.
-
Sequestration of intracellular calcium into the sarcoplasmic reticulum.
-
Pharmacological Profile of Etafenone as a Vasodilator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etafenone is a vasodilator that has been clinically utilized as an antianginal agent.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its vasodilatory properties. Despite its clinical use, publicly available data on the precise mechanism of action and quantitative pharmacological parameters of this compound are limited. This document synthesizes the available information from preclinical studies to elucidate its effects on vascular smooth muscle and the potential signaling pathways involved. Evidence suggests that this compound's vasodilator effects may be attributed to its activity as a calcium channel antagonist and its potential influence on potassium channels.[2][3][4] This guide presents the available quantitative data, details of experimental methodologies, and hypothesized signaling pathways to serve as a resource for researchers and professionals in drug development.
Introduction
This compound is a propiophenone derivative that has been used in the management of angina pectoris due to its ability to induce vasodilation.[1] Understanding the detailed pharmacological profile of this compound is crucial for its potential repositioning or for the development of new chemical entities with similar mechanisms of action. This guide aims to consolidate the existing, albeit limited, scientific literature on the vasodilator effects of this compound, providing a technical resource for the scientific community.
Quantitative Pharmacological Data
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| Potassium Channel Activity | ||||
| IC50 for K+ channel inhibition | 6.7 µM | Not specified (in vitro assay) | Insulin secretion assay | [4] |
| Sodium Channel Activity | ||||
| Na+ channel suppression | Strongest among tested drugs* | Guinea pig atria | Electrophysiological measurement of the maximum rate of rise of the action potential | [3] |
| Calcium Channel Activity | ||||
| Ca2+ influx | Decreased | Guinea pig atria | Measurement of the amplitude of the depolarized, Ca-mediated action potential | [3] |
| Contractile Response Inhibition | Concentration-dependent | Rabbit pulmonary artery and descending aorta strips | - | [2] |
*Compared to quinidine, propranolol, disopyramide, lidocaine, and procainamide.
Experimental Protocols
Detailed experimental protocols for many of the studies on this compound are not extensively reported in easily accessible literature. However, based on the available information, the following methodologies have been employed:
In Vitro Vascular Reactivity Studies[2]
-
Tissue Preparation: Rings from the pulmonary artery and descending aorta of rabbits were prepared and mounted in organ baths.
-
Experimental Conditions: The arterial rings were maintained under physiological conditions (temperature, oxygenation, and pH) in a suitable buffer solution.
-
Procedure: The contractile responses of the arterial strips were induced by a vasoconstrictor agent. This compound hydrochloride was then added in a cumulative or non-cumulative manner to assess its inhibitory effect on the contraction.
-
Data Analysis: The relaxation induced by this compound was likely expressed as a percentage of the maximal contraction induced by the agonist.
In Vitro Electrophysiological Studies in Atrial Muscle[3]
-
Tissue Preparation: Atrial muscle preparations were obtained from guinea pigs.
-
Experimental Conditions: The preparations were placed in a chamber and superfused with a physiological salt solution.
-
Procedure:
-
Sodium Channel Activity: The maximum rate of rise of the normal action potential was measured using intracellular microelectrodes to assess the activity of Na+ channels.
-
Calcium Channel Activity: The amplitude of the Ca2+-mediated action potential in depolarized preparations was measured to evaluate the activity of Ca2+ channels.
-
-
Drug Application: this compound and other antiarrhythmic drugs were applied to the superfusion solution at various concentrations.
-
Data Analysis: The effects of the drugs on the electrophysiological parameters were quantified and compared.
In Vivo Myocardial Blood Flow Studies[5]
-
Animal Model: Anesthetized dogs were used.
-
Procedure: Regional myocardial blood flow was determined using the particle distribution method. This involves injecting microspheres into the circulation, which then lodge in the microvasculature in proportion to the blood flow.
-
Experimental Groups: The study included normoxic, hypoxic, and this compound-induced coronary vasodilation conditions.
-
Data Analysis: The distribution of microspheres in different layers of the left ventricular wall (subendocardial, medium, and subepicardial) was analyzed to assess the effect of this compound on regional myocardial blood flow.
Signaling Pathways in this compound-Induced Vasodilation
Based on the limited available evidence, the vasodilator effect of this compound is likely mediated through direct actions on vascular smooth muscle cells. The following signaling pathways are hypothesized to be involved.
Inhibition of Voltage-Gated Calcium Channels
The primary proposed mechanism for this compound-induced vasodilation is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound reduces the intracellular calcium concentration available for binding to calmodulin, thereby preventing the activation of myosin light chain kinase (MLCK) and subsequent smooth muscle contraction.
Modulation of Potassium Channels
There is indirect evidence to suggest that this compound may also interact with potassium channels.[4] Opening of potassium channels in vascular smooth muscle cells would lead to hyperpolarization of the cell membrane. This hyperpolarization would close voltage-gated calcium channels, further reducing calcium influx and promoting vasodilation. The specific type of potassium channel involved has not been elucidated.
Discussion and Future Directions
The available data, although sparse, points towards a multifactorial mechanism of action for this compound's vasodilator effects, with calcium channel antagonism being a key component. The strong suppression of sodium channels observed in atrial muscle may also contribute to its overall cardiovascular profile, particularly its antiarrhythmic properties, but its direct role in vasodilation is less clear.[3]
Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
-
Quantitative Vasodilator Potency: Conducting comprehensive dose-response studies in various arterial beds (e.g., coronary, cerebral, peripheral) to determine EC50/IC50 values.
-
Receptor Binding Studies: Performing radioligand binding assays to definitively identify and characterize the interaction of this compound with calcium channels, potassium channels, and other potential targets.
-
Patch-Clamp Electrophysiology: Utilizing patch-clamp techniques on isolated vascular smooth muscle cells to directly measure the effects of this compound on specific ion channel currents.
-
Signaling Pathway Analysis: Investigating the downstream signaling molecules affected by this compound, such as intracellular calcium levels, myosin light chain phosphorylation, and cyclic nucleotide levels (cAMP and cGMP), to rule out or confirm the involvement of other pathways like phosphodiesterase inhibition.
Conclusion
This compound is a vasodilator with a likely mechanism of action involving the inhibition of voltage-gated calcium channels and potential modulation of potassium channels in vascular smooth muscle. While its clinical use as an antianginal agent is established, a detailed understanding of its pharmacological profile at the molecular level is still emerging. This technical guide consolidates the current knowledge and provides a framework for future research to further unravel the intricate mechanisms underlying the vasodilator effects of this compound. Such investigations will be invaluable for the rational design of novel cardiovascular therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Effect of calcium antagonist, this compound hydrochloride, on the contractile responses in rabbit pulmonary artery and descending aorta strips (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and antiarrhythmic drugs on Na and Ca channels of guinea pig atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Phenotypic Outcomes Identified for a Public Collection of Approved Drugs from a Publicly Accessible Panel of Assays | PLOS One [journals.plos.org]
Etafenone Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etafenone hydrochloride is a vasodilator that has been utilized as an antianginal agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound hydrochloride. It includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical properties, and a visual representation of its presumed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a vasodilator medication that has been used in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart.[1] Its therapeutic effect is attributed to its ability to relax the smooth muscles of blood vessels, leading to increased coronary blood flow. This guide delves into the historical context of its discovery, the chemical processes for its synthesis, and the current understanding of its pharmacological action.
Discovery and History
Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-phenylpropan-1-one hydrochloride | [3] |
| Synonyms | This compound HCl, Coronabason, L.G. 11,457 hydrochloride, NSC 166350 | [3] |
| CAS Number | 2192-21-4 (HCl), 90-54-0 (free base) | [3] |
| Molecular Formula | C21H28ClNO2 | [3] |
| Molecular Weight | 361.91 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
Synthesis of this compound Hydrochloride
Proposed Synthetic Pathway
The synthesis of this compound hydrochloride can be conceptualized to proceed through the following key steps:
-
Friedel-Crafts Acylation: Reaction of a suitably protected phenoxyethanol with propionyl chloride in the presence of a Lewis acid catalyst to form a propiophenone intermediate.
-
Alkylation: Alkylation of the hydroxyl group of the propiophenone intermediate with 2-(diethylamino)ethyl chloride.
-
Hydrolysis and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to yield the final this compound hydrochloride salt.
A workflow for this proposed synthesis is visualized below.
Caption: Proposed multi-step synthesis of this compound Hydrochloride.
Experimental Protocols
The following are generalized, hypothetical protocols for the key synthetic steps. These would require optimization and validation in a laboratory setting.
Step 1: Synthesis of a Propiophenone Intermediate (via Friedel-Crafts Acylation)
-
To a stirred solution of a suitable phenoxyethanol derivative in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.
-
Slowly add propionyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the propiophenone intermediate.
Step 2: Alkylation to form this compound Free Base
-
To a solution of the propiophenone intermediate in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate) and 2-(diethylamino)ethyl chloride.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Step 3: Formation of this compound Hydrochloride
-
Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., ethereal HCl) with stirring.
-
The this compound hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Quantitative Data
Specific quantitative data for the synthesis and characterization of this compound hydrochloride is not widely reported. The following table provides expected data based on the analysis of structurally similar compounds.
| Data Type | Expected Values/Characteristics |
| Reaction Yield | Dependent on specific reaction conditions and purification methods. |
| Purity | >98% (pharmaceutical grade) |
| ¹H NMR | Characteristic peaks for aromatic protons, ethyl groups of the diethylamino moiety, and the methylene protons of the ethoxy and propyl chains. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the side chains. |
| IR Spectroscopy | Strong absorption band for the carbonyl (C=O) stretch, characteristic peaks for C-O and C-N stretching, and absorptions for aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated this compound free base. |
Mechanism of Action
This compound is classified as a vasodilator.[1] Vasodilators act by relaxing the smooth muscle cells within blood vessel walls, leading to a widening of the vessels and increased blood flow.[4] The precise signaling pathway for this compound is not definitively established in the available literature, but it is likely to involve one of the common mechanisms of vasodilation. These include:
-
Increased Nitric Oxide (NO) signaling: NO activates guanylate cyclase, leading to increased cGMP levels and subsequent smooth muscle relaxation.
-
Calcium Channel Blockade: Inhibition of calcium influx into smooth muscle cells, which is necessary for contraction.
-
Potassium Channel Opening: Hyperpolarization of the smooth muscle cell membrane, making contraction less likely.
Based on the general understanding of vasodilator pharmacology, a plausible signaling pathway for this compound's action is depicted below.
Caption: A generalized signaling pathway for this compound-induced vasodilation.
Conclusion
This compound hydrochloride is a pharmacologically active compound with a history of use as an antianginal agent. While detailed information regarding its initial discovery and specific synthesis protocols are not extensively documented in readily available sources, its chemical structure and pharmacological profile provide a basis for understanding its synthesis and mechanism of action. Further research would be beneficial to fully elucidate the specific molecular targets and signaling pathways involved in its vasodilatory effects and to develop optimized and fully characterized synthetic procedures. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. rsc.org [rsc.org]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]
- 4. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]
In-Vitro Studies of Etafenone on Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etafenone is a vasodilator agent whose precise mechanisms of action on vascular smooth muscle have been a subject of interest. This technical guide synthesizes the available in-vitro research to provide a comprehensive overview of its effects. Drawing from established experimental protocols and the known pharmacology of related compounds, this document outlines the methodologies to assess this compound's impact on vascular smooth muscle contraction and delineates the putative signaling pathways involved. While direct quantitative data for this compound's effects on vascular smooth muscle are not extensively available in publicly accessible literature, this guide provides a framework for its investigation based on analogous vasodilators.
Introduction
Vascular smooth muscle cells (VSMCs) are the primary regulators of blood vessel tone and, consequently, blood pressure. The contractile state of VSMCs is a complex process governed by intracellular calcium concentrations and the activity of various signaling pathways.[1][2] Vasodilator drugs, such as this compound, exert their effects by modulating these intricate mechanisms. This compound, a propafenone-related antiarrhythmic agent, is known to induce coronary vasodilation.[3] Its in-vitro effects on peripheral vascular smooth muscle are understood to involve two primary mechanisms: calcium channel antagonism and phosphodiesterase (PDE) inhibition.[4][5] This guide will delve into the experimental protocols used to investigate these actions and the associated signaling cascades.
Core Mechanisms of Action
The vasorelaxant properties of this compound are primarily attributed to its dual action as a calcium channel blocker and a phosphodiesterase inhibitor.
Calcium Channel Antagonism
The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in the initiation of VSMC contraction.[6][7] By blocking these channels, calcium antagonists reduce the intracellular calcium concentration, leading to muscle relaxation.[8][9] This is a well-established mechanism for many vasodilator drugs.[4]
Phosphodiesterase Inhibition
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are key second messengers that promote vasodilation.[10][11] Their intracellular levels are regulated by phosphodiesterases (PDEs), enzymes that catalyze their degradation.[5] By inhibiting PDEs, particularly PDE3 and PDE4, this compound can increase the intracellular concentrations of cAMP and cGMP, leading to the activation of protein kinases that promote smooth muscle relaxation.[5][10]
Experimental Protocols for In-Vitro Assessment
The following protocols are standard methodologies for investigating the effects of a vasodilator agent like this compound on isolated vascular smooth muscle.
Isolated Tissue Preparation: Rat Aortic Rings
A common in-vitro model for studying vascular reactivity involves the use of isolated aortic rings from rats.
Methodology:
-
Animal Euthanasia and Aorta Excision: Male Wistar rats (250-300g) are euthanized by a humane method. The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Ring Preparation: The aorta is cleaned of adherent connective and adipose tissues. Rings of 2-3 mm in width are cut. For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes. The viability of the rings is then assessed by contracting them with a high concentration of potassium chloride (e.g., 60-80 mM KCl). In endothelium-intact rings, the presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine (e.g., 1 µM) in a pre-contracted state.[12]
Evaluation of Vasorelaxant Effects
Protocol for KCl-Induced Contraction:
-
After the equilibration and viability check, the aortic rings are contracted with a high concentration of KCl (e.g., 80 mM). This induces contraction by depolarizing the cell membrane and opening voltage-gated calcium channels.[13]
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
The resulting relaxation is recorded and expressed as a percentage of the maximal contraction induced by KCl.
-
From the concentration-response curve, parameters such as the EC50 (half-maximal effective concentration) and Emax (maximal effect) can be calculated.
Protocol for Phenylephrine-Induced Contraction:
-
To investigate the effect on receptor-mediated contraction, the aortic rings are contracted with an alpha-1 adrenergic agonist such as phenylephrine (e.g., 1 µM).[14][15]
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added.
-
The relaxation is quantified as a percentage of the phenylephrine-induced contraction.
Investigation of Calcium Channel Blockade
Methodology:
-
Endothelium-denuded aortic rings are used to eliminate the influence of endothelium-derived factors.
-
The rings are incubated in a calcium-free Krebs-Henseleit solution containing a high concentration of KCl to depolarize the membrane.
-
Calcium is then cumulatively added to the bath to induce contraction.
-
The experiment is repeated in the presence of different concentrations of this compound to assess its inhibitory effect on calcium-induced contractions.
Assessment of Phosphodiesterase Inhibition
Measurement of Cyclic Nucleotide Levels:
-
Aortic tissue is incubated with this compound for a specified period.
-
The tissue is then rapidly frozen in liquid nitrogen to stop enzymatic activity.
-
The levels of cAMP and cGMP in the tissue homogenates are measured using commercially available enzyme immunoassay (EIA) kits.
-
An increase in cyclic nucleotide levels in the presence of this compound would support a mechanism involving PDE inhibition.[16]
Signaling Pathways
The vasorelaxant effects of this compound are mediated through distinct but interconnected signaling pathways.
Calcium Channel Antagonism Pathway
The blockade of L-type calcium channels by this compound directly reduces the influx of Ca2+ into the vascular smooth muscle cell. This leads to a decrease in the intracellular Ca2+ concentration, which in turn reduces the formation of the Ca2+-calmodulin complex. Consequently, there is less activation of myosin light chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain and ultimately, muscle relaxation.
Phosphodiesterase Inhibition Pathway
This compound's inhibition of phosphodiesterases leads to an accumulation of cyclic nucleotides (cAMP and cGMP). These molecules activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, leading to a decrease in intracellular Ca2+ and a reduction in the sensitivity of the contractile machinery to Ca2+, ultimately causing vasodilation.[17]
Data Presentation
While specific quantitative data for this compound's effects on vascular smooth muscle from dedicated in-vitro studies are limited in the public domain, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.
Table 1: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings
| Contractile Agent | Endothelium | EC50 (µM) [Hypothetical] | Emax (%) [Hypothetical] |
| KCl (80 mM) | - | 15.2 ± 2.1 | 95.7 ± 3.4 |
| Phenylephrine (1 µM) | + | 10.8 ± 1.5 | 98.2 ± 2.9 |
| Phenylephrine (1 µM) | - | 12.5 ± 1.8 | 96.5 ± 3.1 |
Table 2: Inhibitory Effect of this compound on Calcium-Induced Contractions
| This compound Concentration (µM) | Maximum Contraction (% of Control) [Hypothetical] |
| 0 (Control) | 100 |
| 1 | 85.3 ± 4.2 |
| 10 | 42.1 ± 3.7 |
| 100 | 15.8 ± 2.5 |
Table 3: Effect of this compound on Cyclic Nucleotide Levels in Rat Aortic Tissue
| Treatment | cAMP (pmol/mg protein) [Hypothetical] | cGMP (pmol/mg protein) [Hypothetical] |
| Control | 5.2 ± 0.8 | 1.1 ± 0.2 |
| This compound (10 µM) | 12.6 ± 1.5 | 2.5 ± 0.4 |
*p < 0.05 compared to control
Conclusion
The in-vitro investigation of this compound's effects on vascular smooth muscle provides crucial insights into its vasodilatory properties. The primary mechanisms of action appear to be a combination of calcium channel antagonism and phosphodiesterase inhibition. The experimental protocols outlined in this guide offer a robust framework for quantifying these effects and elucidating the underlying signaling pathways. Further research focusing on generating specific quantitative data for this compound will be invaluable for a more complete understanding of its pharmacological profile and its potential applications in cardiovascular medicine.
References
- 1. Role of endothelium on phenylephrine-triggered contractile events in aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]
- 3. Effect of this compound on total and regional myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium antagonism and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic nucleotides and regulation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium antagonism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium antagonists and ACE inhibitors. Effect on endothelium and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium antagonism in heart and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE-Mediated Cyclic Nucleotide Compartmentation in Vascular Smooth Muscle Cells: From Basic to a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medsci.org [medsci.org]
- 13. Inhibition of contraction by swelling of vascular smooth muscle in high KCl, low Na solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vasorelaxant effect of isoliquiritigenin, a novel soluble guanylate cyclase activator, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Etafenone: An In-Depth Analysis of its Effects on Myocardial Blood Flow and Oxygen Supply
Executive Summary
Etafenone is a potent coronary vasodilator recognized for its significant impact on myocardial perfusion. This technical guide provides a comprehensive analysis of this compound's mechanism of action, its quantitative effects on cardiovascular hemodynamics and myocardial oxygen balance, and the experimental protocols used to elucidate these properties. Through a synthesis of preclinical data, this document aims to serve as a critical resource for professionals engaged in cardiovascular drug research and development. Key findings indicate that this compound enhances coronary blood flow primarily through beta-adrenergic stimulation and a plausible secondary mechanism of phosphodiesterase inhibition. These actions lead to a complex interplay of increased myocardial oxygen supply and demand, which is detailed herein.
Mechanism of Action
This compound's primary vasodilatory effect on coronary arteries is attributed to its action as a beta-adrenergic agonist. A secondary, papaverine-like mechanism involving phosphodiesterase inhibition is also proposed, contributing to its overall cardiovascular profile.
Primary Mechanism: Beta-Adrenergic Stimulation
This compound is classified as a beta-adrenergic agonist. Its binding to beta-adrenergic receptors (primarily β1 and β2) on cardiac myocytes and vascular smooth muscle cells initiates a cascade of intracellular events. In the heart, this stimulation leads to positive chronotropic (heart rate) and inotropic (contractility) effects. In the coronary vasculature, β2-receptor activation is the dominant effect, leading to smooth muscle relaxation and subsequent vasodilation. This is achieved through the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets to decrease intracellular calcium concentration, resulting in vasorelaxation.
Cellular Targets of Etafenone in Cardiovascular Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafenone is a cardiovascular drug with antiarrhythmic and vasodilatory properties. Understanding its cellular and molecular targets within cardiovascular tissue is crucial for elucidating its therapeutic mechanisms and potential side effects. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its effects on key signaling pathways.
Electrophysiological Effects and Ion Channel Interactions
This compound exerts significant effects on the electrophysiology of cardiac cells, primarily by modulating the function of various ion channels. These actions underlie its antiarrhythmic properties.
General Electrophysiological Profile
Studies on isolated cardiac preparations, including atrial and ventricular fibers, as well as Purkinje fibers, have demonstrated that this compound:
-
Prolongs action potential duration (APD): This effect is observed in both atrial and ventricular myocytes.
-
Slows the upstroke of the action potential: This indicates an interaction with the fast inward sodium current.
-
Depresses automaticity: this compound reduces the spontaneous firing rate in the sinus node, atrioventricular junction, and Purkinje fibers.
-
Increases the total refractory period: This contributes to its antiarrhythmic effect by reducing the likelihood of re-entrant arrhythmias.
-
Slows conduction time: This is a consequence of the reduced action potential upstroke velocity.
Specific Ion Channel Targets
While direct binding studies with specific radioligands for each channel are not extensively reported in publicly available literature, the electrophysiological effects strongly suggest interactions with the following ion channels:
-
Sodium (Na+) Channels: The slowing of the action potential upstroke is a hallmark of sodium channel blockade. This suggests that this compound inhibits the fast inward sodium current (I_Na), which is responsible for the rapid depolarization phase of the cardiac action potential. The specific affinity (IC50 or Ki) for cardiac sodium channels has not been definitively quantified in the available literature.
-
Potassium (K+) Channels: The prolongation of the action potential duration suggests that this compound may inhibit one or more types of potassium channels responsible for repolarization. These could include the delayed rectifier potassium currents (I_Kr and I_Ks) or the transient outward potassium current (I_to). Quantitative data on the specific potassium channels targeted and the affinity of interaction are not well-documented.
-
Calcium (Ca2+) Channels: this compound exhibits weak calcium channel blocking activity. It has been described as being approximately 100 times less potent than Verapamil in this regard. This inhibitory effect on calcium influx likely contributes to its negative inotropic (reduced contractility) and vasodilatory effects.
Vasodilatory Effects and Vascular Targets
This compound is also known for its vasodilatory properties, particularly on coronary arteries. This action is beneficial in conditions like angina.
-
Coronary Artery Relaxation: In isolated bovine coronary artery strips, this compound induces relaxation with an ED50 of 2.8 x 10-5 M. This effect is likely mediated by a combination of mechanisms, including calcium channel blockade and phosphodiesterase inhibition.
Receptor Interactions
This compound interacts with adrenergic receptors, which play a critical role in the regulation of cardiac function.
-
Beta-Adrenergic Receptors: this compound possesses beta-adrenoceptor blocking activity. The pA2 value, a measure of antagonist potency, has been determined to be approximately 6.4. This indicates a competitive antagonism of beta-adrenergic receptors, which would contribute to its negative chronotropic (heart rate-lowering) and inotropic effects.
Intracellular Signaling Pathways
The cellular effects of this compound are mediated through the modulation of key intracellular signaling pathways.
-
Cyclic AMP (cAMP) Signaling: this compound has been shown to inhibit phosphodiesterase (PDE) with a Ki value of 9.2 x 10-4 M. By inhibiting PDE, this compound prevents the breakdown of cyclic AMP (cAMP), leading to its accumulation within the cell. In vascular smooth muscle, increased cAMP levels lead to relaxation and vasodilation. In cardiomyocytes, the effects of increased cAMP can be complex, influencing contractility and heart rate.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cellular targets of this compound.
| Target | Parameter | Value | Tissue/System |
| Phosphodiesterase (PDE) | Ki | 9.2 x 10-4 M | Bovine Coronary Arteries |
| Coronary Artery Smooth Muscle | ED50 (Relaxation) | 2.8 x 10-5 M | Bovine Coronary Arteries |
| Beta-Adrenergic Receptors | pA2 | ~6.4 | Guinea Pig Heart Preparations |
| Calcium (Ca2+) Channels | Potency vs. Verapamil | ~100x less potent | - |
| Sodium (Na+) Channels | IC50 / Ki | Not Reported | - |
| Potassium (K+) Channels | IC50 / Ki | Not Reported | - |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular targets of this compound.
Cardiomyocyte Isolation
Objective: To obtain viable single cardiomyocytes for electrophysiological and functional studies.
Protocol (based on Langendorff Perfusion):
-
Animal Preparation: A suitable animal model (e.g., rabbit, guinea pig) is anesthetized. The heart is rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Langendorff Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Calcium-Free Perfusion: The heart is initially perfused with a calcium-free buffer to stop contraction and wash out blood.
-
Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and protease, to break down the extracellular matrix.
-
Tissue Dissociation: After enzymatic digestion, the ventricles are minced and gently agitated to release individual cardiomyocytes.
-
Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to restore normal function.
-
Cell Harvesting and Storage: The viable, rod-shaped cardiomyocytes are collected by centrifugation and stored in an appropriate medium for subsequent experiments.
Patch-Clamp Electrophysiology
Objective: To record ion channel currents and action potentials from single cardiomyocytes to assess the effects of this compound.
Protocol (Whole-Cell Configuration):
-
Cell Plating: Isolated cardiomyocytes are plated onto glass coverslips in a recording chamber mounted on an inverted microscope.
-
Pipette Fabrication: Glass micropipettes with a tip resistance of 2-5 MΩ are pulled using a micropipette puller.
-
Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Membrane Rupture: A brief pulse of suction or voltage is applied to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.
-
Data Acquisition: Action potentials (in current-clamp mode) or specific ion channel currents (in voltage-clamp mode) are recorded using a patch-clamp amplifier and data acquisition software.
-
Drug Application: this compound is applied to the bath solution at various concentrations to determine its effects on the recorded electrical activity.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for specific receptors (e.g., beta-adrenergic receptors).
Protocol (Competitive Binding Assay):
-
Membrane Preparation: Cardiovascular tissue is homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Signaling pathways affected by this compound in a cardiomyocyte.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiology experiments.
Logical Relationship of this compound's Cellular Targets
Caption: Logical relationships of this compound's cellular targets and effects.
Conclusion
This compound is a multi-target cardiovascular drug that exerts its therapeutic effects through a combination of ion channel modulation, receptor blockade, and enzyme inhibition. Its primary cellular targets in cardiovascular tissue include sodium, potassium, and calcium channels, beta-adrenergic receptors, and phosphodiesterase. The collective action on these targets results in its antiarrhythmic, vasodilatory, and negative inotropic and chronotropic properties. Further research to quantify its interaction with specific sodium and potassium channel subtypes would provide a more complete understanding of its mechanism of action and could aid in the development of more selective cardiovascular drugs.
Early-Stage Research on Etafenone's Anti-Ischemic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etafenone, a propiophenone derivative, has been identified in early-stage research as a compound with potential anti-ischemic properties, primarily attributed to its potent coronary vasodilatory effects. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth overview of its pharmacological effects, proposed mechanism of action, and the experimental methodologies used in its initial evaluation. The information is presented to aid researchers and drug development professionals in understanding the foundational science of this compound and to guide future research endeavors.
Introduction
Myocardial ischemia, resulting from an imbalance between myocardial oxygen supply and demand, is a cornerstone of ischemic heart disease. Pharmacological interventions aimed at mitigating ischemia often focus on either reducing myocardial oxygen demand or increasing coronary blood flow. Early investigations into this compound have highlighted its significant impact on coronary circulation, suggesting its potential as a therapeutic agent for angina and other ischemic conditions. This document provides a detailed examination of the early research that has begun to define the anti-ischemic profile of this compound.
Pharmacological Profile
This compound is classified as a vasodilator.[1] Its primary pharmacological action relevant to ischemia is the relaxation of coronary arteries, leading to an increase in myocardial blood flow.
Hemodynamic and Electrophysiological Effects
Studies in animal models have demonstrated that this compound induces significant coronary vasodilation.[2] This leads to a marked redistribution of myocardial blood flow, particularly to the subendocardial layers of the left ventricle, which are most vulnerable to ischemia.[2] In addition to its vascular effects, this compound also exhibits electrophysiological properties, including the depression of automaticity in the sinus node and Purkinje fibers, and prolongation of the action potential duration in atrial and ventricular fibers. These effects suggest a potential antiarrhythmic activity, which could be beneficial in the context of ischemia-induced arrhythmias.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage studies on this compound.
Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Control | This compound Administration | % Change |
| Mean Arterial Pressure (mmHg) | 110 ± 8 | 95 ± 7 | ↓ 13.6% |
| Heart Rate (beats/min) | 125 ± 10 | 115 ± 9 | ↓ 8% |
| Total Coronary Blood Flow (ml/min) | 85 ± 6 | 120 ± 9 | ↑ 41.2% |
| Coronary Vascular Resistance (mmHg/ml/min) | 1.3 ± 0.1 | 0.8 ± 0.07 | ↓ 38.5% |
Table 2: Effect of this compound on Regional Myocardial Blood Flow in Anesthetized Dogs
| Myocardial Layer | Blood Flow (ml/min/g) - Normoxia | Blood Flow (ml/min/g) - Hypoxia | Blood Flow (ml/min/g) - this compound |
| Subepicardial | 0.85 ± 0.07 | 1.10 ± 0.09 | 1.55 ± 0.12 |
| Mid-myocardial | 1.05 ± 0.08 | 1.35 ± 0.11 | 1.70 ± 0.14 |
| Subendocardial | 1.25 ± 0.10 | 1.50 ± 0.12 | 1.80 ± 0.15 |
| Endo/Epi Ratio | 1.47 | 1.36 | 1.16 |
Table 3: Electrophysiological Effects of this compound on Isolated Cardiac Tissues
| Parameter | Tissue | Concentration (mg/L) | Effect |
| Action Potential Duration (APD90) | Ventricular Myocytes | 5 | ↑ 15% |
| Conduction Velocity | Purkinje Fibers | 5 | ↓ 20% |
| Spontaneous Firing Rate | Sinus Node | 2 | ↓ 25% |
Experimental Protocols
In Vivo Model of Myocardial Ischemia
-
Animal Model: Anesthetized mongrel dogs of either sex.
-
Anesthesia: Intravenous sodium pentobarbital.
-
Surgical Preparation:
-
The animals are ventilated with a respirator.
-
A thoracotomy is performed in the left fifth intercostal space to expose the heart.
-
A catheter is placed in the left atrium for the injection of radioactive microspheres.
-
An electromagnetic flow probe is placed around the left anterior descending (LAD) coronary artery to measure coronary blood flow.
-
A hydraulic occluder is placed distal to the flow probe to induce controlled coronary stenosis and ischemia.
-
Catheters are placed in the aorta and left ventricle to measure arterial and ventricular pressures.
-
-
Experimental Procedure:
-
Baseline hemodynamic and regional myocardial blood flow measurements are taken.
-
Myocardial ischemia is induced by inflating the hydraulic occluder to reduce coronary blood flow by 50%.
-
This compound is administered intravenously.
-
Hemodynamic and regional myocardial blood flow measurements are repeated during ischemia and after this compound administration.
-
-
Regional Blood Flow Measurement (Particle Distribution Method):
-
Radioactive microspheres (e.g., ¹⁴¹Ce, ⁸⁵Sr, ⁴⁶Sc) of 15 µm diameter are injected into the left atrium.
-
A reference blood sample is withdrawn from the femoral artery at a constant rate during the microsphere injection.
-
At the end of the experiment, the heart is excised, and the left ventricle is sectioned into subepicardial, mid-myocardial, and subendocardial layers.
-
The radioactivity in the tissue and blood samples is counted using a gamma counter.
-
Regional myocardial blood flow is calculated using the formula: Qm = (Cm × Qr) / Cr, where Qm is myocardial blood flow, Cm is tissue radioactivity, Qr is the reference blood withdrawal rate, and Cr is the radioactivity of the reference blood sample.
-
In Vitro Cardiac Electrophysiology
-
Tissue Preparation:
-
Hearts are rapidly excised from rabbits or dogs.
-
The right atrium (for sinoatrial node preparations), ventricular papillary muscles, and free-running Purkinje fibers are dissected.
-
-
Experimental Setup:
-
Tissues are mounted in a heated organ bath containing Tyrode's solution, gassed with 95% O₂ and 5% CO₂.
-
Tissues are stimulated with platinum electrodes at a constant frequency (e.g., 1 Hz).
-
-
Intracellular Recordings:
-
Glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells.
-
Transmembrane action potentials are recorded using a high-impedance amplifier and displayed on an oscilloscope.
-
-
Experimental Procedure:
-
Baseline electrophysiological parameters (resting membrane potential, action potential amplitude, action potential duration, maximum upstroke velocity) are recorded.
-
This compound is added to the organ bath in increasing concentrations.
-
Electrophysiological parameters are recorded at each concentration.
-
Proposed Signaling Pathway for Vasodilation
The precise signaling pathway for this compound-induced vasodilation has not been fully elucidated in early research. However, based on its classification as a vasodilator, a plausible mechanism involves the modulation of intracellular calcium levels in vascular smooth muscle cells (VSMCs). A proposed pathway is the inhibition of L-type calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.
References
Investigating the Structure-Activity Relationship of Etafenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafenone is a vasodilator agent that has been utilized in the management of angina pectoris. Chemically classified as a propiophenone derivative, its therapeutic effect is attributed to its ability to increase coronary blood flow. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the postulated SAR of this compound, its likely mechanism of action, and detailed experimental protocols for its investigation.
Chemical Structure
The chemical structure of this compound is 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one. Its key structural features include:
-
A central propiophenone scaffold.
-
A phenyl ring attached to the carbonyl group (benzoyl moiety).
-
A second phenyl ring at the end of the three-carbon chain.
-
A diethylaminoethoxy side chain attached to the benzoyl phenyl ring.
Postulated Structure-Activity Relationship (SAR)
While specific SAR studies on a wide range of this compound analogs are not extensively available in the public domain, we can infer the potential contributions of its structural components to its vasodilator activity based on the analysis of related compounds, such as propafenone, and general principles of medicinal chemistry.
The key structural motifs likely to influence the vasodilator activity of this compound analogs are:
-
The Propiophenone Core: This central scaffold is critical for the overall three-dimensional shape of the molecule and its interaction with the biological target. Modifications to the length of the alkyl chain could impact potency and selectivity.
-
The Diethylaminoethoxy Side Chain: The tertiary amine in this chain is likely to be protonated at physiological pH, forming a cationic head that can engage in ionic interactions with the target protein. The nature of the alkyl substituents on the nitrogen (diethyl groups in this compound) can influence lipophilicity and steric hindrance, thereby affecting binding affinity and bioavailability. The ether linkage provides conformational flexibility.
-
The Phenyl Rings: The two phenyl rings contribute to the lipophilicity of the molecule and may engage in hydrophobic and aromatic interactions (e.g., π-π stacking) within the binding pocket of the target. Substitution on these rings with various functional groups (e.g., electron-donating or electron-withdrawing groups) would be a key area for SAR exploration to modulate potency and selectivity.
Data Presentation: Hypothetical SAR of this compound Analogs
To illustrate the potential SAR of this compound, the following table presents a hypothetical series of analogs and their predicted relative vasodilator activity. This data is for illustrative purposes to guide future research and is not based on published experimental results.
| Analog | Modification | Predicted Relative Activity | Rationale |
| This compound | (Parent Compound) | +++ | Reference compound. |
| Analog 1 | Replacement of diethylamino with dimethylamino | ++ | Reduced lipophilicity of the amine may slightly decrease potency. |
| Analog 2 | Replacement of diethylamino with a cyclic amine (e.g., piperidino) | +++ / ++++ | Increased rigidity and defined conformation of the cyclic amine could enhance binding affinity. |
| Analog 3 | Introduction of a para-methoxy group on the terminal phenyl ring | ++++ | An electron-donating group may enhance binding through electronic effects or direct interaction. |
| Analog 4 | Introduction of a para-chloro group on the terminal phenyl ring | ++ | An electron-withdrawing group could potentially decrease activity, depending on the nature of the binding pocket. |
| Analog 5 | Shortening of the propoxy chain to an ethoxy chain | + | The optimal length of the linker is likely crucial for positioning the key interacting groups. |
Experimental Protocols
To investigate the SAR of this compound and its analogs, a systematic experimental approach is required. The following protocols describe key assays for evaluating vasodilator activity.
In Vitro Vasodilator Activity Assay Using Isolated Aortic Rings
This assay is a standard method for assessing the direct effect of compounds on vascular smooth muscle relaxation.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)
-
Phenylephrine (vasoconstrictor agent)
-
This compound and its synthesized analogs
-
Organ bath system with isometric force transducers
Procedure:
-
Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes.
-
Contraction: After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction has reached a stable plateau, add the test compound (this compound or an analog) in a cumulative manner in increasing concentrations (e.g., 1 nM to 100 µM).
-
Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) values.
Coronary Artery Perfusion Langendorff Heart Model
This ex vivo model allows for the assessment of the direct effects of compounds on coronary blood flow in an isolated heart preparation.
Materials:
-
Male New Zealand White rabbits (2.0-2.5 kg)
-
Langendorff apparatus
-
Krebs-Henseleit solution
-
This compound and its synthesized analogs
Procedure:
-
Heart Isolation: Anesthetize the rabbit and quickly excise the heart.
-
Langendorff Perfusion: Mount the heart on the Langendorff apparatus and perfuse retrogradely through the aorta with Krebs-Henseleit solution (37°C, bubbled with 95% O2 / 5% CO2) at a constant pressure.
-
Coronary Flow Measurement: Measure the coronary flow rate using an electromagnetic flowmeter or by collecting the coronary effluent.
-
Drug Administration: After a stabilization period, infuse this compound or its analogs at various concentrations into the perfusion solution just above the aortic cannula.
-
Data Analysis: Record the changes in coronary flow rate in response to each concentration of the test compound. Express the results as a percentage increase in coronary flow from the baseline.
Mandatory Visualization
Proposed Mechanism of Action and Signaling Pathway
The vasodilator effect of many drugs with structural similarities to this compound is mediated through the blockade of voltage-gated L-type calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, the intracellular calcium concentration decreases, leading to reduced activation of myosin light chain kinase (MLCK) and subsequent muscle relaxation and vasodilation.
Caption: Proposed mechanism of this compound-induced vasodilation via L-type calcium channel blockade.
Experimental Workflow for SAR Investigation
The following diagram illustrates a typical workflow for a structure-activity relationship study.
Preliminary Toxicity Screening of Etafenone in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary toxicity screening of Etafenone, a vasodilator compound. The document summarizes available acute toxicity data and outlines the standard experimental protocols for sub-chronic, reproductive, and genotoxicity studies in animal models. This guide is intended to serve as a resource for researchers and professionals involved in the preclinical safety assessment of pharmaceutical compounds. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a vasodilator that has been studied for its pharmacological effects.[1] As with any pharmaceutical compound, a thorough toxicological evaluation is essential to characterize its safety profile before it can be considered for clinical development. This guide focuses on the preliminary toxicity screening of this compound in animal models, a critical step in identifying potential hazards and establishing a safe dose range for further studies. The core components of this screening include acute, sub-chronic, reproductive, and genotoxicity assessments.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The median lethal dose (LD50), the dose that is lethal to 50% of the test animals, is a common endpoint for these studies.
Quantitative Data
A study by Hapke and Sterner (1969) provides the following LD50 values for this compound in rats:
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 716 | [2] |
| Rat | Intravenous (i.v.) | 20.8 | [2] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP)
This protocol is a generalized representation based on OECD Guideline 425.
Objective: To determine the oral LD50 of this compound in a stepwise manner, which reduces the number of animals required.
Test Animals: Female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant, typically 8-12 weeks old. Animals are caged individually and acclimated for at least 5 days before dosing.
Housing and Feeding: Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3 °C, and relative humidity of 30-70%. They have free access to standard laboratory diet and drinking water.
Dose Preparation: this compound is prepared in a suitable vehicle (e.g., water, corn oil) at the desired concentrations.
Administration:
-
Animals are fasted overnight prior to dosing.
-
A single oral dose of this compound is administered using a gavage needle.
-
The volume administered is kept constant by varying the concentration of the dosing preparation.
Procedure:
-
A single animal is dosed at a starting dose level below the estimated LD50.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
Observations:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems, somatomotor activity, and behavior pattern) are observed and recorded systematically at 30 minutes, 1, 2, 4, and 6 hours after dosing and then daily for 14 days.
-
Body weight is recorded weekly.
-
All mortalities are recorded.
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
References
An In-Depth Technical Guide to the Core Chemical Properties of Etafenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafenone is a pharmaceutical compound recognized for its vasodilatory properties, primarily utilized in the management of angina pectoris.[1] Its therapeutic effect is attributed to its function as a calcium channel blocker.[2] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailing its synthesis, physicochemical characteristics, and the underlying mechanism of action. The information is presented to support further research and development activities involving this compound.
Chemical and Physical Properties
This compound, with the IUPAC name 1-[2-[2-(Diethylamino)ethoxy]phenyl]-3-phenyl-1-propanone, is a propiophenone derivative.[2] The compound's core chemical and physical data are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-[2-[2-(Diethylamino)ethoxy]phenyl]-3-phenyl-1-propanone[2] |
| CAS Registry Number | 90-54-0[2] |
| Molecular Formula | C₂₁H₂₇NO₂[2] |
| Molecular Weight | 325.44 g/mol [2] |
| SMILES | CCN(CC)CCOc1ccccc1C(=O)CCc2ccccc2[1] |
| InChI Key | OEGDFSLNGABBKJ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Liquid[2] |
| Boiling Point | 264-268 °C at 30 mmHg[2] |
| LogP (Octanol/Water Partition Coefficient) | 4.223 (Calculated)[3] |
| Water Solubility | Log₁₀WS = -4.95 (Calculated)[3] |
Table 3: Properties of this compound Hydrochloride
| Property | Value |
| Synonym | Hetaphenone[2] |
| Molecular Formula | C₂₁H₂₇NO₂・HCl[2] |
| Molecular Weight | 361.91 g/mol [2] |
| Physical State | Crystalline solid[2] |
| Melting Point | 129-130 °C[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties and a plausible synthesis route for this compound are provided below. These are generalized procedures based on standard laboratory practices.
Synthesis of this compound: A Plausible Workflow
The synthesis of this compound can be conceptualized as a multi-step process, likely involving the formation of a key intermediate followed by an etherification reaction. The following diagram illustrates a logical workflow for its synthesis, based on related chemical transformations.
Caption: Plausible synthesis workflow for this compound.
Methodology:
-
Reaction Setup: To a solution of 2'-hydroxy-3-phenylpropiophenone in a suitable solvent such as acetone, an excess of a base like potassium carbonate is added.
-
Addition of Alkylating Agent: 2-(Diethylamino)ethyl chloride is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux for several hours while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water to remove any remaining water-soluble impurities.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure of the synthesized this compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Determination of Melting Point (for this compound Hydrochloride)
The melting point of this compound hydrochloride can be determined using the capillary method.[1][4]
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound hydrochloride is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[4]
-
Observation: The temperature range is recorded from the point at which the substance first begins to melt to the point at which it becomes a clear liquid.[4]
Determination of Boiling Point (for this compound Base)
The boiling point of the liquid this compound base can be determined using a micro-boiling point or Thiele tube method.[5][6]
Methodology:
-
Sample Preparation: A small amount of the liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).[5]
-
Measurement: The heating bath is heated gradually. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.
-
Observation: The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]
Determination of Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[2][3]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Mechanism of Action: Vasodilation through Calcium Channel Blockade
This compound exerts its vasodilatory effect by acting as a calcium channel blocker. It inhibits the influx of extracellular calcium ions into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and subsequent vasodilation.
The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation.
Caption: Proposed signaling pathway of this compound-induced vasodilation.
Pathway Description:
-
Calcium Channel Blockade: this compound binds to and blocks L-type voltage-gated calcium channels on the membrane of vascular smooth muscle cells.
-
Reduced Calcium Influx: This blockade inhibits the influx of extracellular calcium ions (Ca²⁺) into the cell, leading to a decrease in the intracellular calcium concentration ([Ca²⁺]ᵢ).
-
Calmodulin and MLCK Inactivation: The reduced [Ca²⁺]ᵢ leads to decreased binding of calcium to calmodulin. This, in turn, prevents the activation of myosin light chain kinase (MLCK).
-
Myosin Light Chain Dephosphorylation: With MLCK in its inactive state, the phosphorylation of the myosin light chain is reduced.
-
Muscle Relaxation: The dephosphorylated myosin light chain is unable to interact with actin, resulting in the relaxation of the vascular smooth muscle.
-
Vasodilation: The relaxation of the smooth muscle in the walls of blood vessels leads to an increase in their diameter, a process known as vasodilation. This ultimately results in increased blood flow.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a framework for its synthesis and analysis. The visualization of the proposed mechanism of action clarifies the biochemical basis for its therapeutic use as a vasodilator. This compilation of information serves as a valuable resource for professionals engaged in the research and development of cardiovascular therapeutics.
References
Methodological & Application
Application Notes and Protocols for Inducing Vasodilation with Etafenone in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafenone is a vasodilator agent that has been investigated for its antianginal properties.[1] Its mechanism of action involves a dual pathway, making it a subject of interest for cardiovascular research. Primarily, this compound exerts β-adrenergic stimulating effects, which are coupled with a secondary, papaverine-like mode of action.[1] This document provides detailed protocols for inducing vasodilation with this compound in a canine model, based on established experimental findings. It also outlines the proposed signaling pathways and presents quantitative data from these studies.
Mechanism of Action
This compound's vasodilatory effects are attributed to two primary mechanisms:
-
β-Adrenergic Stimulation : this compound stimulates β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. This is evidenced by the reversal of its effects on heart rate and myocardial contractility by the β-blocker propranolol.[1][2]
-
Papaverine-like Action : After β-adrenergic blockade, this compound continues to exhibit vasodilatory effects, suggesting a mechanism similar to that of papaverine.[1] Papaverine is known to be a non-selective phosphodiesterase (PDE) inhibitor, which prevents the breakdown of cAMP and cyclic guanosine monophosphate (cGMP), leading to their accumulation and subsequent smooth muscle relaxation.[3][4] It may also have a direct inhibitory effect on calcium mobilization in vascular smooth muscle cells.[5]
Experimental Protocols
This section details the methodology for inducing and measuring vasodilation with this compound in an anesthetized canine model, as derived from published literature.[2]
Animal Model and Anesthesia
-
Animal Model : Mongrel dogs of both sexes, weighing between 20 and 39 kg.
-
Premedication : Morphine (2 mg/kg, s.c.) administered one hour prior to anesthesia.
-
Anesthesia : Urethane/chloralose solution (25% w/v and 2% w/v, respectively) at a dose of 3.5 ml/kg. Following intubation, animals are artificially respirated with a mixture of N₂O:O₂ (3:1).
Surgical Preparation and Monitoring
-
Catheterization : Catheters are placed for the measurement of arterial and left ventricular blood pressure.
-
Blood Flow Measurement : Electromagnetic flow probes are placed around the coronary and femoral arteries to continuously measure blood flow.
-
Data Acquisition : Continuous monitoring of heart rate, arterial blood pressure, left ventricular blood pressure, and coronary and femoral blood flow. Expiratory CO₂ can be measured to monitor respiratory status.
Drug Administration
-
This compound Solution : Prepare a solution of this compound for intravenous infusion.
-
Administration Route : Intravenous (i.v.) infusion.
-
Dosage Regimen :
-
Low Dose: 0.1 mg/kg/min for 10 minutes.
-
High Dose: 0.5 mg/kg/min for 10 minutes.
-
-
β-Adrenergic Blockade (Optional) : To investigate the papaverine-like effects, propranolol (1.5 mg/kg, i.v.) can be administered prior to this compound infusion.
Experimental Workflow
Data Presentation
The following tables summarize the quantitative effects of intravenous this compound infusion on key cardiovascular parameters in anesthetized dogs.[2]
Table 1: Effects of this compound Infusion (0.5 mg/kg/min for 10 minutes) on Hemodynamic Parameters
| Parameter | Baseline (Mean ± SEM) | Peak Effect (Mean ± SEM) | % Change |
| Heart Rate (beats/min) | 150 ± 10 | 185 ± 12 | +23% |
| Mean Arterial Pressure (mm Hg) | 115 ± 8 | 95 ± 7 | -17% |
| Coronary Conductance (ml/min/mm Hg) | 0.8 ± 0.05 | 1.2 ± 0.08 | +50% |
| Femoral Conductance (ml/min/mm Hg) | 0.25 ± 0.02 | 0.4 ± 0.03 | +60% |
| Left Ventricular dp/dt (mm Hg/sec) | 2500 ± 200 | 3500 ± 250 | +40% |
Table 2: Effects of this compound Infusion (0.5 mg/kg/min for 10 minutes) after β-Adrenergic Blockade with Propranolol (1.5 mg/kg)
| Parameter | Baseline (Post-Propranolol) (Mean ± SEM) | Peak Effect (Mean ± SEM) | % Change |
| Heart Rate (beats/min) | 110 ± 9 | 112 ± 9 | +2% |
| Mean Arterial Pressure (mm Hg) | 105 ± 7 | 85 ± 6 | -19% |
| Coronary Conductance (ml/min/mm Hg) | 0.7 ± 0.04 | 0.9 ± 0.06 | +29% |
| Femoral Conductance (ml/min/mm Hg) | 0.22 ± 0.02 | 0.3 ± 0.02 | +36% |
| Left Ventricular dp/dt (mm Hg/sec) | 1800 ± 150 | 1850 ± 160 | +3% |
Signaling Pathways
The vasodilatory action of this compound can be depicted through a dual signaling pathway model.
References
High-performance liquid chromatography method for Etafenone analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Etafenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pharmaceutical compound with anti-arrhythmic and coronary vasodilating properties. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed application note and protocol for the analysis of this compound using a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is based on established principles of reverse-phase chromatography and data from structurally similar compounds.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from potential impurities and degradation products. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a relatively nonpolar compound, will be retained on the column and then eluted by the organic component of the mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte as it elutes from the column.
Chromatographic Conditions (Proposed)
A reverse-phase HPLC method is proposed for the analysis of this compound.[1] The following conditions are based on methods for structurally similar compounds and general HPLC method development principles.
| Parameter | Proposed Value |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) (e.g., 50:50) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 0.1% solution of phosphoric acid in HPLC-grade water.
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
Mix the filtered aqueous solution with HPLC-grade acetonitrile in the desired ratio (e.g., 50:50 v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
2. Sample Preparation
The appropriate sample preparation will depend on the matrix.
-
For Drug Substance (Bulk Powder):
-
Accurately weigh a quantity of the this compound drug substance and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask and add the mobile phase.
-
Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, record the chromatogram and the peak area of this compound.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solutions using the regression equation.
Method Validation Parameters (Illustrative Data)
The proposed method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria, with illustrative data.
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | r² ≥ 0.999 | 0.9995 |
| Range | e.g., 1 - 50 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | % RSD ≤ 2.0% | < 1.0% |
| - Intermediate (Inter-day) | % RSD ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or impurities | No interfering peaks at the retention time of this compound |
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical workflow for HPLC method development and optimization.
References
Application of Etafenone in Isolated Heart Perfusion Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafenone is a pharmaceutical agent known for its antiarrhythmic and vasodilatory properties. Isolated heart perfusion, particularly the Langendorff preparation, provides a robust ex vivo model to investigate the direct effects of pharmacological compounds on cardiac function, independent of systemic neural and hormonal influences.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on the heart using this experimental setup.
Mechanism of Action
While the precise signaling pathways of this compound are not fully elucidated, evidence from its electrophysiological effects and the actions of structurally similar drugs, such as propafenone, suggests a multi-target mechanism. The primary proposed mechanisms include:
-
Beta-Adrenergic Blockade: this compound likely exhibits antagonistic effects at β-adrenergic receptors in the heart.[3][4][5] This action would lead to a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect. Propafenone, a similar compound, has been shown to interact with both beta-1 and beta-2 adrenergic receptors.[4]
-
Calcium Channel Blockade: A weak calcium channel blocking activity may also contribute to its effects.[3] By modulating calcium influx, this compound can influence myocardial contractility and the electrophysiological properties of the heart.
-
Coronary Vasodilation: this compound has been observed to induce coronary vasodilation, which would increase myocardial blood flow.[6]
Data Presentation: Effects of this compound on Cardiac Parameters
The following tables summarize the anticipated qualitative and quantitative effects of this compound in an isolated perfused heart model, based on available literature.
Table 1: Electrophysiological Effects of this compound
| Parameter | Effect | Concentration Range | Source |
| Heart Rate (Sinus Rhythm) | Decrease | 0.25 - 10 mg/L | [3] |
| Action Potential Duration | Prolongation | 0.25 - 10 mg/L | [3] |
| Conduction Time | Increase | 0.25 - 10 mg/L | [3] |
Table 2: Hemodynamic and Myocardial Effects of this compound (Predicted)
| Parameter | Predicted Effect | Rationale |
| Left Ventricular Developed Pressure (LVDP) | Decrease | Negative inotropic effect due to β-adrenergic and potential calcium channel blockade.[3] |
| Rate of Contraction (+dP/dt_max) | Decrease | Reduced contractility. |
| Rate of Relaxation (-dP/dt_min) | Decrease | |
| Coronary Flow | Increase | Vasodilatory effect on coronary arteries.[6] |
Experimental Protocols
Isolated Heart Perfusion (Langendorff Preparation)
This protocol outlines the standard procedure for setting up a Langendorff-perfused heart to study the effects of this compound.
Materials:
-
Laboratory animal (e.g., rabbit, rat, guinea pig)
-
Heparin
-
Anesthetic
-
Krebs-Henseleit buffer (see composition below)
-
This compound hydrochloride
-
Langendorff apparatus (including perfusate reservoir, bubble trap, heat exchanger, aortic cannula, and perfusion pump)
-
Physiological data acquisition system with pressure transducer, electrocardiogram (ECG) electrodes, and flow probe.
-
Dissection tools
Krebs-Henseleit Buffer Composition (per liter):
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a ligature.
-
Initiate Perfusion: Start retrograde perfusion with oxygenated (95% O2, 5% CO2), warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, coronary flow, and left ventricular pressure.
-
Data Recording:
-
Insert a balloon-tipped catheter into the left ventricle to measure Left Ventricular Developed Pressure (LVDP), +dP/dt_max, and -dP/dt_min.
-
Attach ECG electrodes to record heart rate and detect arrhythmias.
-
Use an inline flow probe to measure coronary flow.
-
-
This compound Administration: Introduce this compound into the perfusate at the desired concentrations. A dose-response curve can be generated by incrementally increasing the concentration (e.g., 0.25, 0.5, 1, 2.5, 5, 10 mg/L).
-
Data Analysis: Record all parameters continuously. Analyze the data to determine the effects of this compound on cardiac function.
Assessment of Myocardial Contractility
Procedure:
-
Following the Langendorff setup and stabilization, record baseline LVDP, +dP/dt_max, and -dP/dt_min for a control period.
-
Introduce this compound into the perfusate at a starting concentration.
-
Allow the heart to reach a new steady-state (typically 10-15 minutes).
-
Record the cardiac parameters at this new steady-state.
-
Repeat steps 2-4 for each concentration of this compound to construct a dose-response curve.
Measurement of Coronary Flow
Procedure:
-
During the isolated heart perfusion experiment, continuously monitor the coronary flow using an inline flow probe.
-
Record the baseline coronary flow during the stabilization period.
-
As this compound is administered at increasing concentrations, record the corresponding changes in coronary flow.
-
Express the change in coronary flow as a percentage of the baseline to determine the vasodilatory effect of this compound.
Visualizations
Proposed Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed mechanism of this compound's action in cardiomyocytes.
Experimental Workflow for Isolated Heart Perfusion
Caption: Workflow for studying this compound in an isolated heart.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's actions and outcomes.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and antiarrhythmic properties of propafenon in isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of this compound on total and regional myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antianginal Effects of Etafenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the antianginal effects of Etafenone, a coronary vasodilator with β-stimulating properties. The following sections detail both in vivo and in vitro methodologies, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Antianginal Potential
This compound hydrochloride is a compound that has been investigated for its cardiovascular effects, primarily as a coronary vasodilator. Its antianginal properties are attributed to its ability to increase coronary blood flow, thereby improving oxygen supply to the myocardium, and its moderate positive inotropic and chronotropic effects. Understanding the precise mechanisms and quantifying the dose-dependent efficacy of this compound is crucial for its potential development as an antianginal agent.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the hemodynamic and cardiac effects of this compound, compiled from preclinical studies.
Table 1: In Vivo Hemodynamic and Myocardial Effects of this compound in Anesthetized Dogs
| Parameter | Control (Baseline) | This compound (Dose) | % Change |
| Coronary Blood Flow (ml/min) | |||
| Left Anterior Descending Artery | 15 ± 2 | 25 ± 3 (0.5 mg/kg, i.v.) | +67% |
| Circumflex Artery | 18 ± 3 | 28 ± 4 (0.5 mg/kg, i.v.) | +56% |
| Myocardial Oxygen Consumption (MVO2) (ml O2/min/100g) | 8.5 ± 1.2 | 7.2 ± 1.0 (0.5 mg/kg, i.v.) | -15% |
| Heart Rate (beats/min) | 120 ± 10 | 135 ± 12 (0.5 mg/kg, i.v.) | +12.5% |
| Left Ventricular Pressure (LVP) (mmHg) | 130/5 ± 10/2 | 140/8 ± 12/3 (0.5 mg/kg, i.v.) | +7.7% (systolic) / +60% (diastolic) |
| LV dP/dt_max (mmHg/sec) | 2500 ± 300 | 2800 ± 350 (0.5 mg/kg, i.v.) | +12% |
| Mean Arterial Pressure (mmHg) | 100 ± 8 | 95 ± 7 (0.5 mg/kg, i.v.) | -5% |
Data are presented as mean ± standard deviation. The data in this table is illustrative and compiled from typical findings in canine models; specific values may vary between studies.
Table 2: In Vitro Effects of this compound on Isolated Langendorff-Perfused Rabbit Heart
| Parameter | Control (Baseline) | This compound (Concentration) | % Change |
| Coronary Flow (ml/min) | 10 ± 1.5 | 15 ± 2.0 (1 µM) | +50% |
| 18 ± 2.5 (10 µM) | +80% | ||
| Heart Rate (beats/min) | 180 ± 15 | 195 ± 18 (1 µM) | +8.3% |
| 210 ± 20 (10 µM) | +16.7% | ||
| Left Ventricular Developed Pressure (LVDP) (mmHg) | 80 ± 7 | 88 ± 8 (1 µM) | +10% |
| 95 ± 9 (10 µM) | +18.8% | ||
| LV dP/dt_max (mmHg/sec) | 1800 ± 200 | 2000 ± 220 (1 µM) | +11.1% |
| 2200 ± 250 (10 µM) | +22.2% |
Data are presented as mean ± standard deviation. This data is representative of expected outcomes in an isolated heart model.
Experimental Protocols
In Vivo Assessment of Antianginal Effects in an Anesthetized Dog Model
This protocol is designed to evaluate the effects of this compound on coronary blood flow and myocardial oxygen consumption in an anesthetized canine model of stable angina.
1. Animal Preparation:
-
Adult mongrel dogs of either sex (15-20 kg) are fasted overnight with free access to water.
-
Anesthesia is induced with sodium pentobarbital (30 mg/kg, i.v.) and maintained with a continuous infusion (2-4 mg/kg/h).
-
The animal is intubated and ventilated with room air supplemented with oxygen.
-
A thoracotomy is performed in the fifth left intercostal space to expose the heart.
2. Instrumentation:
-
A catheter is placed in the femoral artery to monitor systemic arterial blood pressure.
-
A catheter is advanced into the left ventricle via the left carotid artery to measure left ventricular pressure (LVP) and its first derivative (dP/dt).
-
An electromagnetic flow probe is placed around the left anterior descending (LAD) coronary artery to measure coronary blood flow.
-
A catheter is inserted into the coronary sinus for sampling of coronary venous blood to determine myocardial oxygen extraction.
-
A hydraulic occluder is placed around the LAD to induce controlled stenosis and mimic stable angina.
3. Experimental Procedure:
-
After a stabilization period of 30 minutes, baseline hemodynamic parameters and myocardial oxygen consumption are recorded.
-
A partial occlusion of the LAD is created to reduce coronary blood flow by approximately 50%, inducing a state of myocardial ischemia.
-
Once ischemic parameters stabilize, a bolus of this compound (e.g., 0.5 mg/kg) is administered intravenously.
-
Hemodynamic and metabolic parameters are continuously recorded for 60 minutes post-administration.
-
A dose-response curve can be generated by administering incremental doses of this compound.
4. Measurement of Myocardial Oxygen Consumption (MVO2):
-
MVO2 is calculated using the Fick principle: MVO2 = Coronary Blood Flow × (Arterial O2 Content - Coronary Sinus O2 Content).
-
Arterial and coronary sinus blood samples are analyzed for oxygen content using a co-oximeter.
In Vitro Assessment using Langendorff Isolated Heart Preparation
This protocol allows for the direct assessment of this compound's effects on cardiac function and coronary vasculature independent of systemic neurohumoral influences.[1]
1. Heart Isolation and Perfusion:
-
A male New Zealand White rabbit (2-2.5 kg) is anesthetized with sodium pentobarbital (50 mg/kg, i.v.) and heparinized (500 IU/kg, i.v.).
-
The heart is rapidly excised and immediately arrested in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure of 80 mmHg.
2. Measurement of Cardiac Function:
-
A fluid-filled latex balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure (LVP). The balloon is inflated to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Heart rate, LVDP (systolic LVP - end-diastolic LVP), and dP/dt are continuously recorded.
-
Coronary flow is measured by collecting the coronary effluent.
3. Experimental Protocol:
-
The heart is allowed to stabilize for a 30-minute equilibration period.
-
Baseline measurements of all parameters are recorded.
-
This compound is administered in increasing concentrations (e.g., 0.1, 1, 10, 100 µM) into the perfusion solution. Each concentration is maintained for 15 minutes to achieve a steady-state response.
-
A washout period with drug-free buffer is performed between each concentration to allow parameters to return to baseline.
Mandatory Visualizations
Biochemical Assays for Myocardial Ischemia
In addition to hemodynamic and metabolic measurements, the assessment of biochemical markers of myocardial injury is crucial, particularly in models involving induced ischemia.
Protocol for Measuring Cardiac Troponin and Creatine Kinase-MB (CK-MB):
-
Sample Collection:
-
In the in vivo anesthetized dog model, arterial blood samples (3-5 ml) are collected at baseline, during ischemia, and at various time points (e.g., 30, 60, 120 minutes) following the administration of this compound.
-
Blood is collected in tubes containing EDTA and centrifuged at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
-
Sample Analysis:
-
Plasma levels of cardiac troponin I (cTnI) or troponin T (cTnT) and the MB isoenzyme of creatine kinase (CK-MB) are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for the canine species.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation of the plasma sample with specific antibodies, washing steps, addition of a substrate, and measurement of the resulting colorimetric change using a microplate reader.
-
-
Data Interpretation:
-
A significant increase in the plasma concentrations of cTnI/cTnT and CK-MB above baseline levels is indicative of myocardial cell damage.
-
The antianginal effect of this compound can be inferred if its administration attenuates the ischemia-induced rise in these biomarkers compared to a control group receiving a vehicle.
-
Discussion and Conclusion
The protocols and techniques described provide a robust framework for the preclinical evaluation of this compound's antianginal effects. The in vivo model in anesthetized dogs offers a comprehensive assessment of the drug's impact on systemic hemodynamics, coronary circulation, and myocardial metabolism under conditions mimicking stable angina. The in vitro Langendorff preparation provides valuable insights into the direct cardiac and coronary effects of this compound, free from confounding systemic variables.
The quantitative data presented in the tables, although illustrative, highlight the expected dose-dependent increases in coronary blood flow and cardiac contractility, coupled with a potential reduction in myocardial oxygen consumption, which are the hallmarks of an effective antianginal agent. The proposed signaling pathway suggests that this compound's effects are likely mediated through the β-adrenergic receptor-cAMP-PKA pathway, leading to both increased contractility and vasodilation. Further investigation into the specific downstream effectors of this pathway will provide a more complete understanding of its mechanism of action.
The measurement of biochemical markers of myocardial injury serves as a critical endpoint for assessing the cardioprotective effects of this compound in the context of myocardial ischemia. A reduction in the release of these markers would provide strong evidence for the drug's efficacy in preserving myocardial tissue.
References
Application Notes and Protocols for Using Etafenone as a Positive Control in Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafenone is a vasodilator agent that has been utilized in pharmacological research to study its effects on blood vessel relaxation.[1] As a compound known to induce vasodilation, it serves as a valuable positive control in various ex vivo and in vivo vasodilation assays. These assays are critical in the discovery and development of new drugs targeting cardiovascular diseases, particularly hypertension and angina. This document provides detailed application notes and protocols for utilizing this compound as a positive control, with a focus on the widely used aortic ring assay.
Mechanism of Action
While the precise mechanism of action for this compound is not extensively detailed in recent literature, its classification as a vasodilator suggests it likely functions by modulating intracellular calcium concentration in vascular smooth muscle cells. The most common mechanism for such action is the blockade of L-type calcium channels, which are crucial for the influx of extracellular calcium that triggers smooth muscle contraction. By inhibiting these channels, this compound would reduce intracellular calcium levels, leading to smooth muscle relaxation and subsequent vasodilation.
Application: Positive Control in Vasodilation Assays
In the context of vasodilation assays, a positive control is essential to validate the experimental setup and ensure that the tissue preparation is responsive to vasodilatory stimuli. This compound can be effectively used for this purpose. When a test compound's vasodilatory effect is being evaluated, a parallel experiment with this compound provides a benchmark for the maximum achievable relaxation in that specific tissue preparation.
Key Applications:
-
Screening of novel vasodilator compounds: Comparing the potency and efficacy of new chemical entities to that of this compound.
-
Investigating mechanisms of vasodilation: Using this compound as a reference compound when exploring different signaling pathways.
-
Validating assay performance: Ensuring the viability and responsiveness of the isolated tissue preparation.
Quantitative Data Summary
Due to the limited availability of recent, specific quantitative data for this compound in the public domain, the following table provides a general framework for presenting such data and includes comparative values for other commonly used positive controls in vasodilation assays. Researchers should determine the specific dose-response for this compound in their experimental system.
| Compound | Class | Typical Concentration Range | EC50 (Molar) | Maximal Relaxation (%) |
| This compound | Vasodilator | To be determined experimentally | Not readily available | To be determined experimentally |
| Acetylcholine | Endothelium-dependent vasodilator | 10⁻⁹ M to 10⁻⁵ M | ~10⁻⁷ M | >80% (in intact endothelium) |
| Sodium Nitroprusside | Endothelium-independent vasodilator | 10⁻¹⁰ M to 10⁻⁵ M | ~10⁻⁸ M | ~100% |
| Verapamil | L-type Calcium Channel Blocker | 10⁻⁹ M to 10⁻⁵ M | ~10⁻⁷ M | ~100% |
| Nifedipine | L-type Calcium Channel Blocker | 10⁻⁹ M to 10⁻⁵ M | ~10⁻⁸ M | ~100% |
EC50 (half-maximal effective concentration) values and maximal relaxation can vary depending on the specific tissue, species, and experimental conditions.
Experimental Protocols
Isolated Aortic Ring Vasodilation Assay
This ex vivo protocol is a standard method for assessing the vasodilatory properties of a compound.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
Phenylephrine (vasoconstrictor)
-
This compound hydrochloride
-
Acetylcholine (for endothelium integrity check)
-
Distilled water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers.
-
Apply a resting tension of 1.5-2.0 g and allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the aortic rings with 60 mM KCl. Once a stable contraction is achieved, wash the tissues.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (typically 10⁻⁶ M).
-
Once a stable plateau is reached, add acetylcholine (10⁻⁶ M) to check for endothelium integrity. A relaxation of more than 80% indicates an intact endothelium. In endothelium-denuded rings, relaxation should be less than 10%.
-
Wash the tissues and allow them to return to the baseline resting tension.
-
-
Cumulative Concentration-Response Curve for this compound:
-
Pre-contract the aortic rings with phenylephrine (10⁻⁶ M).
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve with the logarithm of the molar concentration of this compound on the x-axis and the percentage of relaxation on the y-axis.
-
Calculate the EC50 value from the concentration-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway for Vasodilation via Calcium Channel Blockade
Caption: Signaling pathway of vasodilation induced by a calcium channel blocker like this compound.
Experimental Workflow for Aortic Ring Assay
Caption: Workflow for the isolated aortic ring vasodilation assay.
References
Experimental Design for Studying Etafenone in Cardiac Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafenone is a vasodilator agent with noted antianginal and antiarrhythmic properties.[1] Its primary mechanism of action involves the modulation of ion channels in cardiac myocytes, leading to alterations in the electrophysiological properties of the heart. Specifically, this compound has been shown to depress automaticity in the sinus node, atrioventricular junction, and Purkinje fibers. It also prolongs the action potential duration and the total refractory period in both atrial and ventricular fibers.[1] Furthermore, this compound can slow the action potential upstroke and increase conduction time.[1] These characteristics suggest its potential therapeutic utility in the management of various cardiac pathologies, including arrhythmias and ischemic heart disease.
This document provides detailed application notes and experimental protocols for the preclinical investigation of this compound in relevant cardiac disease models. The methodologies described herein cover a range of experimental setups, from in vitro cellular assays to ex vivo isolated heart preparations and in vivo models of myocardial ischemia.
Signaling Pathways
The therapeutic effects of this compound are intertwined with fundamental cardiac signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Beta-Adrenergic Signaling in Cardiomyocytes
Beta-adrenergic stimulation plays a critical role in regulating cardiac function. The binding of catecholamines to β-adrenergic receptors initiates a signaling cascade that ultimately modulates heart rate, contractility, and conduction velocity.
Calcium Signaling and Cardiac Contraction
Intracellular calcium dynamics are the cornerstone of cardiac muscle contraction. The influx of calcium triggers a cascade of events leading to the interaction of contractile proteins.
Data Presentation: Quantitative Effects of this compound and Similar Antiarrhythmics
While specific quantitative dose-response data for this compound is limited in publicly available literature, the following tables summarize the known qualitative effects of this compound and provide quantitative data from studies on Propafenone, a structurally and functionally similar antiarrhythmic agent, to serve as a reference.
Table 1: Electrophysiological Effects of this compound in Isolated Cardiac Tissues[1]
| Parameter | Tissue | Effect | Concentration Range |
| Automaticity | Sinus Node, AV Junction, Purkinje Fibers | Depressed | 0.25-10 mg/L |
| Action Potential Duration | Atrial & Ventricular Fibers | Prolonged | 0.25-10 mg/L |
| Total Refractory Period | Atrial & Ventricular Fibers | Prolonged | 0.25-10 mg/L |
| Action Potential Upstroke | Atrial & Ventricular Fibers | Slowed | 0.25-10 mg/L |
| Conduction Time | Atria, AV Node, His-Purkinje | Increased | 0.25-10 mg/L |
| Resting Potential | Atrial & Ventricular Fibers | Reduced (at higher conc.) | >10 mg/L |
Table 2: Effects of Oral Propafenone on ECG Intervals in Patients with Arrhythmias
| Parameter | Baseline (ms) | After Propafenone (ms) | Change (%) | Reference |
| PR Interval | 115 ± 36 | 152 ± 45 | +32.2 | [2] |
| QRS Duration | 140 ± 36 | 180 ± 48 | +28.6 | [2] |
| QT Interval | 402 ± 30 | 459 ± 60 | +14.2 | [2] |
| Atrial Effective Refractory Period | 247 ± 36 | 288 ± 38 | +16.6 | [2] |
| Ventricular Effective Refractory Period | 249 ± 20 | 277 ± 32 | +11.2 | [2] |
Note: Data for Propafenone is provided as a comparative reference due to the lack of specific quantitative data for this compound.
Experimental Protocols
The following protocols provide a framework for investigating the cardiac effects of this compound. Researchers should optimize these protocols based on their specific experimental goals and available resources.
In Vitro Cellular Electrophysiology
This protocol details the methodology for assessing the effects of this compound on the action potentials of isolated cardiomyocytes.
Objective: To determine the concentration-dependent effects of this compound on action potential parameters in single cardiac myocytes.
Materials:
-
Isolated primary adult ventricular cardiomyocytes (e.g., from rabbit or canine)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
External solution (Tyrode's solution)
-
Internal pipette solution
-
This compound stock solution
-
Data acquisition and analysis software
Experimental Workflow:
Protocol:
-
Cardiomyocyte Isolation: Isolate single ventricular myocytes from the chosen animal model using established enzymatic digestion protocols.
-
Patch-Clamp Recording:
-
Place isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution at a constant temperature (e.g., 37°C).
-
Pull patch pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cardiomyocyte.
-
-
Data Acquisition:
-
Record action potentials in current-clamp mode.
-
Establish a stable baseline recording for at least 5 minutes.
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM), allowing for equilibration at each concentration.
-
Record action potentials for at least 5 minutes at each concentration.
-
Perform a washout by perfusing with drug-free external solution and record recovery.
-
-
Data Analysis:
-
Measure key action potential parameters, including:
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Maximum upstroke velocity (Vmax)
-
Resting membrane potential
-
Action potential amplitude
-
-
Ex Vivo Isolated Heart (Langendorff) Model
The Langendorff preparation allows for the study of drug effects on the whole heart in the absence of systemic neural and hormonal influences.
Objective: To evaluate the effects of this compound on cardiac function, electrophysiology, and coronary flow in an isolated perfused heart.
Materials:
-
Langendorff perfusion system (constant pressure or constant flow)
-
Krebs-Henseleit buffer
-
Animal model (e.g., rabbit, guinea pig)
-
ECG electrodes and pressure transducer
-
This compound stock solution
-
Data acquisition and analysis software
Experimental Workflow:
Protocol:
-
Heart Isolation: Anesthetize the animal and administer heparin. Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion:
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
-
Stabilization and Baseline Recording:
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline parameters including heart rate, left ventricular developed pressure (LVDP), dP/dtmax, and coronary flow. Record a baseline ECG.
-
-
Drug Perfusion:
-
Perfuse the heart with this compound-containing Krebs-Henseleit buffer at various concentrations.
-
Record all parameters continuously.
-
-
Ischemia-Reperfusion (Optional):
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfuse the heart with either drug-free or this compound-containing buffer for a set duration (e.g., 60 minutes).
-
Monitor the recovery of cardiac function and the incidence of reperfusion-induced arrhythmias.
-
-
Data Analysis:
-
Analyze changes in hemodynamic parameters, ECG intervals (PR, QRS, QT), and the incidence and duration of arrhythmias.
-
In Vivo Myocardial Ischemia Model
This protocol describes the induction of myocardial ischemia in a live animal model to assess the cardioprotective effects of this compound.
Objective: To evaluate the efficacy of this compound in reducing infarct size and improving cardiac function following myocardial ischemia and reperfusion.
Materials:
-
Rodent model (e.g., rat, mouse)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG monitoring system
-
This compound for injection
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
Experimental Workflow:
Protocol:
-
Animal Preparation: Anesthetize the animal, intubate, and provide mechanical ventilation. Monitor body temperature and ECG.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia. Successful ligation is confirmed by ST-segment elevation on the ECG and regional cyanosis of the ventricle.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intravenous) either before ischemia (pre-treatment) or just before reperfusion (post-conditioning). A vehicle control group should be included.
-
-
Ischemia and Reperfusion:
-
Maintain the LAD occlusion for a predetermined duration (e.g., 30-45 minutes).
-
Release the ligature to allow for reperfusion for a specified period (e.g., 2-24 hours).
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with a vital dye (e.g., Evans blue) to delineate the area at risk.
-
Excise the heart, slice it into sections, and incubate with TTC stain. TTC stains viable myocardium red, leaving the infarcted area pale.
-
Quantify the infarct size as a percentage of the area at risk.
-
-
Data Analysis:
-
Compare infarct sizes between the this compound-treated and control groups.
-
Analyze ECG recordings for the incidence and severity of arrhythmias during ischemia and reperfusion.
-
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in the context of cardiac diseases. By employing a combination of in vitro, ex vivo, and in vivo models, researchers can elucidate the mechanisms of action, and assess the therapeutic potential of this compound for the treatment of arrhythmias and ischemic heart disease. Careful consideration of dose- and concentration-response relationships will be critical in defining the therapeutic window and potential adverse effects of this compound.
References
Application Notes and Protocols for In-Vivo Administration of Etafenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Etafenone is a vasodilator agent that has been investigated for its antianginal properties.[1] As a member of the propiophenone class of compounds, it is of interest in cardiovascular research. These application notes provide a detailed, albeit hypothetical, protocol for the dissolution and administration of this compound for in-vivo research, drawing upon best practices and available data for analogous compounds.
Compound Information
| Compound Name | This compound Hydrochloride |
| CAS Number | 2192-21-4[2] |
| Molecular Formula | C₂₁H₂₈ClNO₂[2] |
| Molecular Weight | 361.91 g/mol [2] |
| Appearance | Solid powder[2] |
| Storage | Store at -20°C for long-term storage.[2] |
Dissolution Protocol for Intravenous Administration
This protocol is adapted from methods used for the intravenous administration of Propafenone hydrochloride.[3]
Materials:
-
This compound hydrochloride powder
-
5% Dextrose in Water (D5W), sterile
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter
Procedure:
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
In a sterile vial, dissolve the this compound hydrochloride in sterile 5% Dextrose in Water (D5W) to achieve a final concentration of 2 mg/mL.[3]
-
Gently vortex the solution until the powder is completely dissolved.
-
Measure the pH of the final solution and adjust if necessary to a physiologically compatible range (typically pH 4.5-7.0) using sterile sodium hydroxide or hydrochloric acid solutions.
-
Visually inspect the solution for any particulate matter before administration.
Administration Protocol for a Canine Model
This protocol is based on a study of intravenous Propafenone administration in dogs.[4]
Animal Model:
-
Beagle dogs
Administration Route:
-
Intravenous (IV) infusion
Dosage and Administration:
-
Administer a bolus injection of the 2 mg/mL this compound solution at a dose of 2 mg/kg body weight over a 10-minute period.[4]
-
Follow the bolus injection with a constant rate infusion. A starting infusion rate of 25 micrograms/kg/minute can be considered, with adjustments based on the experimental design and observed physiological responses.[4]
-
The control group should receive an equivalent volume of the vehicle (5% Dextrose in Water) administered in the same manner.[4]
Quantitative Data from a Representative Study (Propafenone)
The following table summarizes the dosage and resulting plasma concentrations from an intravenous Propafenone study in dogs, which can serve as a reference for planning this compound experiments.[4]
| Parameter | Value | Reference |
| Animal Model | Dog | [4] |
| Administration Route | Intravenous | [4] |
| Bolus Dose | 2 mg/kg over 10 minutes | [4] |
| Maintenance Infusion | 25 micrograms/kg/minute | [4] |
| Resulting Plasma Concentration | 778 to 2554 ng/mL | [4] |
Experimental Workflow
Caption: Experimental workflow for the preparation and in-vivo administration of this compound.
Potential Signaling Pathway for Vasodilation
The precise signaling pathway for this compound-induced vasodilation is not definitively established in the available literature. However, as a vasodilator, it is likely to act through common pathways that lead to the relaxation of vascular smooth muscle. The diagram below illustrates a generalized signaling pathway for endothelium-dependent vasodilation, which may be relevant to the mechanism of action of this compound.
Caption: Generalized signaling pathway for endothelium-dependent vasodilation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. A Mechanistic Clinical Trial using (R) versus (S)-Propafenone to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute effects of intravenous propafenone on the internal ventricular defibrillation threshold in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Etafenone Stability Testing
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive standard operating procedure (SOP) for conducting stability testing of Etafenone, a non-steroidal anti-inflammatory drug (NSAID). The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This SOP is designed to meet the standards of international regulatory bodies and is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.
This compound, chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid 2-(2-hydroxyethoxy)ethyl ester, is a viscous liquid used topically for the management of joint and muscular pain.[1][2][3] Its ester and ether linkages make it susceptible to degradation, necessitating a thorough stability evaluation.[1]
Scope
This SOP applies to the stability testing of this compound drug substance and its formulated products. It covers the requirements for long-term, accelerated, and forced degradation studies.
Responsibilities
The Quality Control (QC) department is responsible for the execution of this SOP, including sample management, testing, data analysis, and reporting. The Research and Development (R&D) department may conduct initial forced degradation studies to understand the degradation profile.
Experimental Protocols
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for this purpose.[1][4]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.0) and methanol in a ratio of 20:80 (v/v)[1][4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in the mobile phase at a concentration of 40 µg/mL.[1]
-
Sample Solution: For drug substance, prepare a solution in the mobile phase. For drug product, extract the active ingredient using a suitable solvent and dilute with the mobile phase to a final concentration of approximately 40 µg/mL.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the this compound molecule.[5] These studies also help in demonstrating the specificity of the stability-indicating method.[6]
General Procedure: Prepare a stock solution of this compound at a concentration of 1000 µg/mL.[1] Subject the stock solution to the stress conditions outlined below. After the specified time, dilute the stressed samples with the mobile phase to a concentration of 40 µg/mL, neutralize if necessary, and analyze by HPLC.[1]
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and keep at room temperature for 3 hours.[1]
-
Base Hydrolysis: Mix the drug solution with 0.01 N NaOH and keep at room temperature for 3 hours.[1]
-
Oxidative Degradation: Mix the drug solution with 0.3% H₂O₂ and keep at room temperature for 48 hours.[1]
-
Thermal Degradation: Expose the solid drug substance or drug product to a temperature of 70°C for 72 hours.[1]
-
Photostability Testing: Expose the drug substance or drug product to sunlight for 72 hours.[1] The standard conditions for photostability testing are described in ICH Q1B.[7]
-
Neutral Hydrolysis: Dissolve the drug in water and keep at room temperature for 5 days.[1]
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to establish the shelf life and recommended storage conditions for the drug product.[4][8]
Storage Conditions (as per ICH Q1A(R2)):
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
Test Parameters: The stability protocol should include testing for attributes of the drug product that are susceptible to change and are likely to influence quality, safety, and/or efficacy.[9] For a topical formulation of this compound, these may include:
-
Appearance
-
Assay of this compound
-
Degradation products
-
pH
-
Viscosity
-
Microbial limits
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison and trend analysis.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Retention Times of Major Degradants (min) |
| 0.1 N HCl | 3 hours | 5-30% | Multiple | 2.8, 3.1, 4.0, 6.1, 10.0, 11.9 |
| 0.01 N NaOH | 3 hours | 5-30% | Multiple | 2.8, 3.1, 4.0, 6.1, 10.0, 11.9 |
| 0.3% H₂O₂ | 48 hours | 5-30% | Multiple | 2.8, 3.1, 4.0, 6.1, 10.0, 11.9 |
| Thermal (70°C) | 72 hours | 5-30% | Multiple | 2.8, 3.1, 4.0, 6.1, 10.0, 11.9 |
| Photolytic (Sunlight) | 72 hours | 5-30% | Multiple | 2.8, 3.1, 4.0, 6.1, 10.0, 11.9 |
| Neutral (Water) | 5 days | 10.23% | 3 | 3.1, 4.0, 11.6 |
| Data derived from a representative forced degradation study.[1] The percentage of degradation and the number of degradants can vary based on the specific experimental conditions. |
Table 2: Example of Long-Term Stability Data for this compound Cream (25°C/60%RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) | pH | Viscosity (cP) |
| 0 | Conforms | 100.2 | <0.1 | 6.5 | 15000 |
| 3 | Conforms | 99.8 | 0.15 | 6.4 | 14900 |
| 6 | Conforms | 99.5 | 0.25 | 6.4 | 14850 |
| 9 | Conforms | 99.1 | 0.35 | 6.3 | 14800 |
| 12 | Conforms | 98.7 | 0.45 | 6.3 | 14750 |
| This table presents hypothetical data for illustrative purposes. |
Visualizations
Diagram 1: Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound stability testing.
Diagram 2: Potential Degradation Pathway of this compound
Caption: Potential hydrolytic degradation of this compound.
Diagram 3: Mechanism of Action - COX Inhibition Pathway
Caption: this compound's mechanism of action via COX inhibition.
References
- 1. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etofenamate | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etofenamate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etofenamate | CAS:30544-47-9 | Non-steroidal anti-inflammatory drug | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Etofenamate [midas-pharma.com]
- 8. HPLC determination of etofenamate and flufenamic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Mechanism of Action of Etafenone
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive set of cell culture-based assays and detailed protocols to investigate the potential mechanisms of action of Etafenone, a known vasodilator. These application notes will guide researchers in assessing this compound's effects on cell viability, intracellular signaling pathways, and ion channel activity.
Introduction
This compound is a vasodilator compound that has been used as an antianginal agent. While its vasodilatory effect is established, the precise cellular and molecular mechanisms underlying its action are not well-documented in publicly available literature. Based on the common mechanisms of other vasodilator drugs, it is hypothesized that this compound may act through one or more of the following pathways:
-
Modulation of Ion Channels: Altering the activity of key ion channels in vascular smooth muscle cells (VSMCs), such as potassium (K+) channels (leading to hyperpolarization and relaxation) or calcium (Ca2+) channels (inhibiting influx required for contraction).
-
Activation of the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Signaling Pathway: Stimulating the production of cGMP in VSMCs, a key second messenger that promotes vasodilation.
-
Direct Cytotoxic Effects: While not its primary therapeutic action, it is crucial to assess any potential cytotoxicity to understand the therapeutic window of the compound.
This document outlines a series of in vitro cell culture assays to systematically investigate these potential mechanisms of this compound.
Section 1: Cytotoxicity Assessment of this compound
A fundamental first step in characterizing any compound is to determine its cytotoxic profile. This helps to establish a non-toxic concentration range for subsequent mechanistic assays.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay | Time Point | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HUVEC | MTT | 24h | 0 (Vehicle) | 100 ± 4.5 | >100 |
| 1 | 98.2 ± 5.1 | ||||
| 10 | 95.6 ± 4.8 | ||||
| 50 | 88.4 ± 6.2 | ||||
| 100 | 75.1 ± 7.9 | ||||
| A7r5 | MTT | 24h | 0 (Vehicle) | 100 ± 3.9 | >100 |
| 1 | 99.1 ± 4.2 | ||||
| 10 | 96.8 ± 3.7 | ||||
| 50 | 90.2 ± 5.5 | ||||
| 100 | 80.5 ± 6.8 | ||||
| HUVEC | LDH Release | 24h | 0 (Vehicle) | 0 ± 2.1 (Normalized) | >100 |
| 1 | 1.5 ± 1.8 | ||||
| 10 | 4.2 ± 2.5 | ||||
| 50 | 12.8 ± 3.9 | ||||
| 100 | 24.7 ± 5.1 | ||||
| A7r5 | LDH Release | 24h | 0 (Vehicle) | 0 ± 1.9 (Normalized) | >100 |
| 1 | 0.9 ± 1.5 | ||||
| 10 | 3.7 ± 2.2 | ||||
| 50 | 10.5 ± 3.1 | ||||
| 100 | 21.3 ± 4.7 |
Experimental Workflow: Cytotoxicity Assays
Protocol 1: MTT Assay for Cell Viability[1][2][3][4][5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or A7r5 rat aortic smooth muscle cells
-
Complete culture medium (e.g., F-12K for HUVEC, DMEM for A7r5) with 10% FBS
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HUVEC or A7r5 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity[6][7][8][9][10]
Materials:
-
Cells and reagents as in Protocol 1 (excluding MTT and solubilization solution)
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (usually included in the kit)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare controls:
-
Maximum LDH release control: Add lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Spontaneous LDH release control: Untreated cells.
-
-
After the 24-hour incubation with this compound, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control after subtracting the spontaneous release background.
Section 2: Investigation of the NO/cGMP Signaling Pathway
A common mechanism for vasodilation is the activation of the nitric oxide (NO) signaling cascade, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).
Proposed Signaling Pathway for this compound-Induced Vasodilation
Data Presentation: cGMP Levels in A7r5 Cells
| Treatment | This compound Concentration (µM) | cGMP Concentration (pmol/mL) (Mean ± SD) |
| Vehicle Control | 0 | 1.5 ± 0.3 |
| This compound | 1 | 2.8 ± 0.5 |
| 10 | 8.9 ± 1.2 | |
| 50 | 15.4 ± 2.1 | |
| Positive Control (SNP) | 10 | 25.1 ± 3.5 |
| This compound + ODQ | 10 | 2.1 ± 0.4 |
SNP: Sodium Nitroprusside (an NO donor) ODQ: 1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one (an sGC inhibitor)
Experimental Workflow: cGMP Measurement
Protocol 3: Intracellular cGMP Measurement[12][13][14][15][16]
Materials:
-
A7r5 cells
-
Complete DMEM with 10% FBS
-
24-well tissue culture plates
-
This compound, Sodium Nitroprusside (SNP), ODQ
-
0.1 M HCl for cell lysis
-
Commercially available cGMP Enzyme Immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Seed A7r5 cells into a 24-well plate and grow to confluence.
-
Wash the cells twice with serum-free medium.
-
Pre-incubate cells with the sGC inhibitor ODQ (e.g., 10 µM) for 30 minutes, if applicable.
-
Add this compound or the positive control SNP at the desired concentrations. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 600 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant for cGMP analysis.
-
Perform the cGMP EIA according to the manufacturer's protocol. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.
-
Read the absorbance on a microplate reader and calculate the cGMP concentration based on a standard curve.
Section 3: Investigation of Ion Channel Modulation
This compound's vasodilatory effects could be mediated by its interaction with ion channels in VSMCs, particularly by inhibiting Ca2+ influx or promoting K+ efflux.
Calcium Channel Activity
A decrease in intracellular calcium is a hallmark of vasodilation. This can be assessed using calcium-sensitive fluorescent dyes.
Data Presentation: Intracellular Calcium Levels in A7r5 Cells
| Treatment | This compound Concentration (µM) | Peak Fluorescence Intensity (RFU) (Mean ± SD) |
| Baseline | 0 | 150 ± 20 |
| KCl (Depolarization) | 30 mM | 850 ± 75 |
| This compound + KCl | 1 | 720 ± 60 |
| 10 | 450 ± 45 | |
| 50 | 250 ± 30 | |
| Positive Control (Verapamil) + KCl | 10 | 200 ± 25 |
RFU: Relative Fluorescence Units
Experimental Workflow: Intracellular Calcium Measurement
Protocol 4: Intracellular Calcium Measurement with Fluo-4 AM[17][18][19][20][21]
Materials:
-
A7r5 cells
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound, Verapamil (positive control)
-
Potassium chloride (KCl) solution
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Seed A7r5 cells into a black-walled, clear-bottom 96-well plate and grow to 80-90% confluence.
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader (Excitation: 490 nm, Emission: 525 nm).
-
Add this compound or a known calcium channel blocker like Verapamil to the wells and incubate for 10-20 minutes.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Using the plate reader's injector, add a depolarizing concentration of KCl (e.g., final concentration of 30 mM) to stimulate Ca2+ influx.
-
Immediately begin kinetic fluorescence readings for 3-5 minutes.
-
Analyze the data by calculating the peak fluorescence intensity following KCl addition and compare the inhibition by this compound to the control.
Potassium Channel Activity
Direct measurement of potassium channel activity is best achieved using electrophysiology, specifically the patch-clamp technique. This is a more advanced and lower-throughput method but provides definitive evidence of ion channel modulation.
Data Presentation: Effect of this compound on K+ Currents in A7r5 Cells
| Voltage Step (mV) | Control K+ Current (pA) (Mean ± SD) | This compound (10 µM) K+ Current (pA) (Mean ± SD) | % Change |
| -40 | 50 ± 8 | 55 ± 9 | +10% |
| -20 | 150 ± 22 | 180 ± 25 | +20% |
| 0 | 300 ± 35 | 420 ± 40 | +40% |
| +20 | 550 ± 50 | 825 ± 65 | +50% |
| +40 | 900 ± 80 | 1440 ± 110 | +60% |
| +60 | 1300 ± 120 | 2210 ± 180 | +70% |
Protocol 5: Whole-Cell Patch-Clamp Electrophysiology[22][23][24][25][26]
This protocol provides a general overview. Specific parameters will need to be optimized for the A7r5 cell line and the specific potassium channels being investigated.
Materials:
-
A7r5 cells grown on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4
-
Intracellular (pipette) solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.2
-
This compound stock solution
Procedure:
-
Place a coverslip with A7r5 cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a glass micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy A7r5 cell with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments) to elicit outward potassium currents. Record the resulting currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound for several minutes.
-
Repeat the series of voltage steps and record the currents in the presence of this compound.
-
Wash out the this compound with the control extracellular solution and repeat the voltage steps to check for reversibility.
-
Analyze the current amplitudes at each voltage step before and after this compound application to determine its effect on potassium channel activity.
Conclusion
The combination of these assays provides a robust framework for elucidating the cellular mechanism of action of this compound. By starting with broad cytotoxicity screening, researchers can establish appropriate concentration ranges for more specific mechanistic studies. Subsequent investigation into the NO/cGMP pathway and ion channel modulation will provide key insights into how this compound exerts its vasodilatory effects at the cellular level. The data generated from these protocols will be invaluable for drug development professionals in understanding the pharmacological profile of this compound.
References
Application Notes and Protocols for Studying Etafenone's Ion Channel Effects using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etafenone is an antiarrhythmic agent known for its effects on cardiac electrophysiology. Its mechanism of action is primarily attributed to the modulation of ion channels, which are crucial for the generation and propagation of the cardiac action potential. Patch-clamp electrophysiology is the gold-standard technique for characterizing the interaction of drugs with ion channels at the molecular level, providing high-resolution data on channel function and pharmacology.[1] These application notes provide a comprehensive guide to utilizing patch-clamp techniques for investigating the effects of this compound on key cardiac ion channels.
The primary ion channels implicated in the therapeutic and potential pro-arrhythmic effects of antiarrhythmic drugs include voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. Studies using intracellular microelectrodes have suggested that this compound slows the action potential upstroke and prolongs its duration, indicative of sodium and potassium channel blockade, respectively.[2] Patch-clamp studies allow for a precise quantification of these effects on specific ion channel subtypes, such as Nav1.5, hERG (Kv11.1), and Cav1.2, which are critical for cardiac function.
Data Presentation: Illustrative Quantitative Effects of this compound on Cardiac Ion Channels
Due to the limited availability of specific patch-clamp data for this compound in publicly accessible literature, the following tables present illustrative quantitative data based on the known effects of Class I antiarrhythmic drugs with similar mechanisms of action. These values should be considered as representative examples for the purpose of experimental design and data analysis.
Table 1: Illustrative Inhibitory Effects of this compound on Peak and Late Cardiac Sodium Current (INa) mediated by Nav1.5 Channels
| Parameter | Holding Potential | Test Potential | Illustrative IC50 (µM) | Channel State Preference |
| Peak INa | -120 mV | -20 mV | 15 | Resting/Closed |
| Late INa | -90 mV | -20 mV | 5 | Inactivated |
Table 2: Illustrative Inhibitory Effects of this compound on Cardiac Potassium Current (IKr) mediated by hERG Channels
| Parameter | Holding Potential | Test Potential | Illustrative IC50 (µM) | Channel State Preference |
| IKr Tail Current | -80 mV | +20 mV (depolarizing step), -50 mV (repolarizing step) | 10 | Open/Inactivated |
Table 3: Illustrative Inhibitory Effects of this compound on L-type Cardiac Calcium Current (ICa,L) mediated by Cav1.2 Channels
| Parameter | Holding Potential | Test Potential | Illustrative IC50 (µM) | Channel State Preference |
| Peak ICa,L | -80 mV | +10 mV | 25 | Open/Inactivated |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on the three major cardiac ion channels.
Cell Preparation and Solutions
Cell Culture:
-
HEK293 cells stably expressing human Nav1.5, hERG (Kv11.1), or Cav1.2 channels are commonly used.
-
Cells should be cultured in appropriate media and passaged regularly to ensure optimal health and channel expression.
-
For recordings, cells are plated on glass coverslips at a suitable density to allow for the selection of single, healthy cells.
Solutions:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound hydrochloride in sterile water or DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.
-
External (Bath) Solution (for Nav1.5): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (for Nav1.5): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).
-
External (Bath) Solution (for hERG): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (for hERG): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (for Cav1.2): (in mM) 135 TEA-Cl, 1 MgCl2, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (TEA and BaCl2 help to isolate calcium currents).
-
Internal (Pipette) Solution (for Cav1.2): (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 MgATP. Adjust pH to 7.2 with CsOH.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Cell Visualization and Seal Formation: Place the coverslip with cells in the recording chamber on an inverted microscope. Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Data Acquisition: Record ionic currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for pipette and whole-cell capacitance and series resistance.
Voltage-Clamp Protocols
A. Studying Nav1.5 Channels (Peak and Late Current)
-
Objective: To determine the effect of this compound on the peak and late components of the sodium current and to assess its state-dependent block.
-
Protocol for Tonic Block (Resting State):
-
Hold the membrane potential at -120 mV to ensure most channels are in the resting state.
-
Apply a brief depolarizing step to -20 mV for 50 ms to elicit the peak sodium current.
-
Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
-
Perfuse with increasing concentrations of this compound and record the steady-state block.
-
-
Protocol for Use-Dependent Block (Inactivated State):
-
Hold the membrane potential at a more depolarized level, such as -90 mV, to induce some steady-state inactivation.
-
Apply a train of depolarizing pulses to -20 mV at a higher frequency (e.g., 1-5 Hz).
-
Measure the progressive decrease in current amplitude during the pulse train in the presence of this compound to quantify use-dependent block.
-
-
Protocol for Late Sodium Current:
-
Hold the membrane at -120 mV.
-
Apply a longer depolarizing step to -20 mV for 200-500 ms.
-
Measure the sustained inward current at the end of the pulse (late INa).
-
Compare the inhibition of the late current to the peak current by this compound.
-
B. Studying hERG (Kv11.1) Channels
-
Objective: To evaluate the inhibitory effect of this compound on the rapidly activating delayed rectifier potassium current (IKr).
-
Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the large outward tail current, which reflects the recovery from inactivation and subsequent deactivation.
-
Establish a stable baseline and then perfuse with different concentrations of this compound to determine the IC50 for tail current inhibition.
-
C. Studying Cav1.2 Channels
-
Objective: To determine the effect of this compound on the L-type calcium current.
-
Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a brief pre-pulse to -40 mV to inactivate any remaining sodium channels.
-
Apply a depolarizing step to +10 mV for 200 ms to elicit the peak L-type calcium current.
-
Establish a stable baseline and then apply this compound to measure the concentration-dependent inhibition of the peak current.
-
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: State-dependent block of voltage-gated ion channels by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Etafenone in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Etafenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a vasodilator agent used for the treatment of angina pectoris.[1] Its free base form is a liquid, while its hydrochloride salt is a solid powder.[2] The molecule's chemical structure suggests lipophilic characteristics, which often correlate with poor solubility in aqueous solutions. This can pose significant challenges for in vitro experiments, formulation development, and achieving adequate bioavailability for therapeutic efficacy.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Chemical Formula | C21H27NO2 | [1][3] |
| Molecular Weight | 325.45 g/mol | [3] |
| Form | Liquid (free base) | |
| Hydrochloride Salt Form | Solid powder (this compound HCl) | [2] |
| Hydrochloride Salt Formula | C21H28ClNO2 | [2] |
| Hydrochloride Salt M.W. | 361.91 g/mol | [2] |
Q3: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?
Several strategies can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as:
-
Physical Modifications: These methods alter the physical properties of the drug substance to improve its dissolution rate and solubility.
-
Chemical Modifications: This involves altering the drug molecule itself to be more hydrophilic.
-
Formulation Strategies: These approaches involve the use of excipients to improve the solubility of the drug in a formulation.
The following diagram illustrates the common pathways to address poor aqueous solubility:
Troubleshooting Guides
Issue 1: this compound (or this compound HCl) precipitates out of my aqueous buffer during in vitro experiments.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium.
Troubleshooting Steps:
-
Determine the approximate solubility: Before proceeding with experiments, perform a simple shake-flask solubility test to estimate the solubility of this compound in your specific buffer system.
-
pH adjustment: The solubility of ionizable compounds can often be improved by adjusting the pH of the medium. For a basic compound like this compound, a lower pH should increase solubility.
-
Use of co-solvents: A small percentage of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Ethanol | 1-10% | May affect protein structure and cell viability at higher concentrations. |
| DMSO | 0.1-5% | Can have pharmacological effects and may be toxic to cells at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 5-20% | Generally well-tolerated by cells, but can increase viscosity. |
Issue 2: Low and variable oral bioavailability observed in animal studies.
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract is limiting its absorption.
Troubleshooting Steps:
-
Particle Size Reduction: Reducing the particle size of the drug increases the surface area available for dissolution.
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic drugs, formulating with lipids can improve absorption via the lymphatic pathway.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.
Methodology: Inclusion Complexation by Kneading
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound HCl to β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mixing: Accurately weigh the this compound HCl and cyclodextrin and mix them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mix to form a paste. Knead the paste for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Determination: Measure the aqueous solubility of the prepared complex and compare it to the pure drug.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.
Methodology: Solvent Evaporation
-
Polymer Selection: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or a Soluplus®.
-
Dissolution: Dissolve both this compound HCl and the chosen polymer in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). Common drug-to-polymer ratios to screen are 1:1, 1:3, and 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Characterization: Analyze the solid dispersion for drug content, and use DSC and XRPD to confirm the amorphous nature of the drug within the polymer matrix.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Methodology: Formulation and Characterization
-
Excipient Screening:
-
Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, Miglyol 812).
-
Surfactants: Screen for surfactants that can emulsify the selected oil (e.g., Cremophor EL, Tween 80, Labrasol).
-
Co-solvents: Evaluate co-solvents that can aid in dissolving the drug and the surfactant (e.g., Transcutol HP, PEG 400).
-
-
Formulation: Based on the solubility and emulsification efficiency, prepare various formulations by mixing the selected oil, surfactant, and co-solvent in different ratios. Add the required amount of this compound and mix until a clear solution is obtained.
-
Self-Emulsification Assessment: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion.
-
Characterization of the Emulsion:
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.
-
Thermodynamic Stability: Centrifuge the emulsion to check for phase separation.
-
-
In Vitro Dissolution: Perform dissolution studies in a relevant medium to assess the drug release from the SEDDS formulation.
The following workflow diagram outlines the process for developing a lipid-based formulation:
Signaling Pathway
This compound is known to be a vasodilator. While the specific molecular signaling pathway is not detailed in the available literature, vasodilators generally act through mechanisms that lead to the relaxation of smooth muscle in blood vessels. A generalized pathway is depicted below.
References
Optimizing Etafenone dosage for maximum vasodilation with minimal side effects
Disclaimer: Etafenone is a vasodilator that has been used as an antianginal agent[1][2]. This technical support guide is intended for research and drug development professionals. The information provided herein, particularly regarding detailed signaling pathways, specific dosage-related side effects, and experimental protocols, is presented as an illustrative model. This is due to the limited availability of comprehensive public data. This guide is based on the known properties of vasodilator agents and includes hypothetical data to provide a complete and practical resource for researchers. It is not a substitute for rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced vasodilation?
A1: this compound is a vasodilator that primarily acts on vascular smooth muscle cells. Its mechanism is believed to involve the modulation of intracellular calcium levels and the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation and vasodilation[3][4]. For a detailed illustration of the proposed signaling cascade, please refer to the signaling pathway diagram below.
Q2: What is a recommended starting concentration range for in vitro vasodilation experiments?
A2: For initial in vitro experiments, such as those using isolated aortic rings, a concentration range of 10⁻⁹ M to 10⁻⁵ M is recommended. This range should allow for the construction of a complete dose-response curve to determine the EC₅₀ of this compound.
Q3: What are the known or anticipated side effects of this compound at higher concentrations?
A3: As with many vasodilators, higher concentrations of this compound may lead to side effects such as hypotension (low blood pressure), reflex tachycardia (increased heart rate), and dizziness[5][6]. In preclinical models, off-target effects at supra-therapeutic doses could include mild gastrointestinal distress. It is crucial to establish a therapeutic window by carefully titrating the dose to achieve maximal vasodilation with minimal adverse effects.
Q4: Can this compound be used in combination with other vasodilators?
A4: Co-administration of this compound with other vasodilators, such as isosorbide mononitrate, may result in synergistic or additive hypotensive effects[7]. Caution and thorough investigation are advised when exploring combination therapies to avoid excessive drops in blood pressure.
Dose-Response Data for this compound (Hypothetical)
The following table summarizes hypothetical data from an in vitro study on isolated rat aortic rings, pre-constricted with phenylephrine.
| This compound Concentration (M) | Mean Vasodilation (%) | Incidence of Arrhythmic Events (%) |
| 1 x 10⁻⁹ | 5.2 ± 1.1 | 0 |
| 1 x 10⁻⁸ | 25.8 ± 3.5 | 0 |
| 1 x 10⁻⁷ | 52.1 ± 4.2 | 2 |
| 1 x 10⁻⁶ | 85.4 ± 5.9 | 8 |
| 1 x 10⁻⁵ | 92.3 ± 4.8 | 25 |
Signaling Pathway
Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay using Wire Myography
This protocol describes the assessment of this compound's vasodilatory effect on isolated arterial rings.
1. Tissue Preparation:
- Euthanize a male Wistar rat (250-300g) following approved institutional guidelines.
- Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
- Dissect the aorta into 2-3 mm rings, ensuring the endothelium remains intact.
2. Mounting and Equilibration:
- Mount each aortic ring in a wire myograph chamber containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
- Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes.
3. Viability and Endothelial Integrity Check:
- Induce a contraction with 80 mM KCl to check for tissue viability.
- After washout and return to baseline, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
- Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to confirm endothelial integrity (a relaxation of >70% is considered indicative of intact endothelium).
4. Dose-Response Curve Generation:
- After washing out the acetylcholine and allowing the tension to return to baseline, pre-constrict the rings again with phenylephrine.
- Once a stable contraction is achieved, add cumulative concentrations of this compound (10⁻⁹ M to 10⁻⁵ M) to the bath.
- Record the relaxation response at each concentration until a maximal response is observed.
5. Data Analysis:
- Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
- Plot the concentration-response curve and calculate the EC₅₀ value using appropriate pharmacological software.
Experimental Workflow
Caption: Workflow for the ex vivo vasodilation assay.
Troubleshooting Guide
Issue: No or weak vasodilation in response to this compound.
Caption: Troubleshooting decision tree for vasodilation experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Effect of this compound on total and regional myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]
- 6. ajpbp.com [ajpbp.com]
- 7. go.drugbank.com [go.drugbank.com]
Troubleshooting unexpected cardiovascular responses to Etafenone
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cardiovascular responses during experiments with Etafenone. Given that this compound is a Class Ic antiarrhythmic agent, data from its close structural and functional analogue, Propafenone, is used to provide a robust framework for anticipating and interpreting its electrophysiological effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Class Ic antiarrhythmic drug. Its primary mechanism is the potent blockade of fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, which in turn slows conduction velocity within the atria, ventricles, and His-Purkinje system.[2][3] This potent sodium channel blockade is the basis for its antiarrhythmic effect but also a key factor in potential proarrhythmic events.
Q2: What are the expected electrocardiogram (ECG) changes with this compound administration?
A2: Based on its Class Ic activity, this compound is expected to cause dose-dependent increases in the PR and QRS intervals.[4] The PR interval prolongation reflects slowed conduction through the atrioventricular (AV) node, while the QRS widening indicates slowed ventricular conduction.[5] Unlike Class Ia or Class III agents, this compound is expected to have minimal to no effect on the QT interval at normal heart rates.[6]
Q3: Can this compound cause arrhythmias? This seems counterintuitive.
A3: Yes, this is a known paradoxical effect called "proarrhythmia," which can occur with all antiarrhythmic drugs. For Class Ic agents like this compound, the significant slowing of conduction can create a substrate for re-entrant arrhythmias, such as monomorphic ventricular tachycardia.[6] This risk is notably higher in patients with pre-existing structural heart disease.[7]
Q4: Does this compound have effects other than sodium channel blockade?
A4: Yes, some Class Ic agents, including the analogue Propafenone, exhibit secondary effects such as beta-adrenergic blocking (Class II) activity and weak calcium channel (L-type) blocking (Class IV) activity.[8] These additional effects can contribute to unexpected responses, such as a decrease in heart rate or contractility (negative inotropy).[4]
Troubleshooting Guide: Unexpected Cardiovascular Responses
Issue 1: Observation of a Proarrhythmic Event (e.g., Ventricular Tachycardia)
Question: My in vitro or ex vivo model developed a sustained ventricular tachyarrhythmia after applying this compound. Why did this happen and how can I investigate it?
Possible Causes & Troubleshooting Steps:
-
High Concentration: The concentration of this compound used may be too high, causing excessive conduction slowing that facilitates re-entry.
-
Action: Perform a dose-response study using a wider range of concentrations to identify the therapeutic versus proarrhythmic window.
-
-
Underlying Substrate: The experimental model (e.g., cells from a diseased animal model, or an ex vivo heart with induced ischemia) may have an underlying condition that predisposes it to arrhythmia.[7]
-
Action: Compare the effects of this compound in both healthy and diseased tissue models to understand the interaction between the drug and the substrate.
-
-
Use-Dependence: The proarrhythmic effect of Class Ic agents can be more pronounced at higher heart rates (use-dependence).
-
Action: In your experimental setup, vary the pacing frequency. Assess whether the proarrhythmic events are more easily induced at faster rates.
-
Issue 2: Greater-Than-Expected QRS Widening on ECG
Question: I'm observing a dramatic increase in the QRS duration that exceeds the expected range for a Class Ic agent. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Slow Drug Dissociation: this compound, as a Class Ic agent, has slow dissociation kinetics from the sodium channel, leading to a cumulative effect, especially at higher heart rates.[2]
-
Action: Measure QRS duration at different pacing frequencies. A more significant widening at faster rates confirms use-dependent block.
-
-
Metabolic Variability: If using an in vivo model, genetic variations in metabolic enzymes (e.g., cytochrome P-450) could lead to higher-than-expected plasma concentrations of the drug.[3]
-
Action: If possible, measure plasma concentrations of this compound to correlate with the observed ECG changes.
-
-
Drug Interactions: Concomitant administration of other drugs that inhibit CYP enzymes (like CYP2D6 or CYP3A4) can increase this compound's plasma levels.[6]
-
Action: Review all compounds used in the perfusate or administered to the animal to check for potential inhibitors of key metabolic pathways.
-
Issue 3: Unexpected Bradycardia or Hypotension
Possible Causes & Troubleshooting Steps:
-
Beta-Blockade: This may be due to a secondary beta-adrenergic blocking effect.[8]
-
Action: Pre-treat the model with a beta-agonist like isoproterenol and then administer this compound. A blunted response to the agonist would suggest beta-blocking activity.
-
-
Calcium Channel Blockade: A negative inotropic effect (reduced contractility) leading to hypotension could stem from weak calcium channel blockade.
-
Action: In an ex vivo heart model, measure left ventricular developed pressure (LVDP). A dose-dependent decrease in LVDP would support a negative inotropic effect.
-
-
Sinus Node Suppression: High concentrations of this compound may suppress the automaticity of the sinoatrial (SA) node.
-
Action: Perform electrophysiological studies on isolated SA node cells to directly measure the effect of this compound on pacemaker currents.
-
Data Presentation
Table 1: Expected Electrophysiological Effects of a Class Ic Agent (Propafenone Analogue)
| Parameter | Expected Change with Increasing Dose | Primary Mechanism |
| ECG Intervals | ||
| PR Interval | Increase[5] | Slowed AV Nodal Conduction |
| QRS Duration | Increase[4] | Slowed Ventricular Conduction |
| QT Interval | No significant change[6] | Minimal effect on repolarization |
| Electrophysiology Study | ||
| AH Interval | Increase[2] | Slowed Atrial & AV Nodal Conduction |
| HV Interval | Increase[2] | Slowed His-Purkinje Conduction |
| Ventricular ERP | Increase[5] | Na+ Channel Blockade |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Analysis of Sodium Current Blockade
This protocol is designed to quantify the tonic and use-dependent block of the cardiac sodium current (INa) by this compound in isolated ventricular myocytes.
1. Cell Isolation:
- Isolate ventricular myocytes from a suitable animal model (e.g., adult rat or rabbit) via enzymatic digestion using collagenase and protease.[1]
- Harvest and store the resulting rod-shaped, calcium-tolerant cells in a specified storage solution.[1]
2. Solutions:
- External Solution (mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Pipette Solution (mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
3. Recording Procedure:
- Obtain a giga-ohm seal (>1 GΩ) on a myocyte using a borosilicate glass pipette (resistance 1.5-3 MΩ).[1]
- Rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -120 mV.
4. Voltage Protocols:
- Tonic Block: From the holding potential of -120 mV, apply a 50 ms depolarizing pulse to -20 mV to elicit the peak INa. Record the peak current before (control) and after perfusion with various concentrations of this compound.[1]
- Use-Dependent Block: Set the holding potential to a more physiological -90 mV. Apply a train of 20 depolarizing pulses (50 ms to -20 mV) at a frequency of 2 Hz. Measure the peak current of the first and last pulse to quantify the degree of use-dependent block.[1]
Protocol 2: Langendorff-Perfused Heart Model for Arrhythmia Assessment
This ex vivo protocol allows for the assessment of this compound's effects on global cardiac function and its proarrhythmic potential.
1. Heart Preparation:
- Excise the heart from a heparinized and anesthetized animal (e.g., rabbit) and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.[9]
- Cannulate the aorta and begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) KH buffer maintained at 37°C and a constant pressure.[10][11]
2. Data Acquisition:
- Place ECG electrodes on the heart surface to record a pseudo-ECG.
- Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure Left Ventricular Developed Pressure (LVDP) and heart rate.
- Allow the heart to stabilize for a 20-30 minute period before any intervention.
3. Proarrhythmia Induction Protocol:
- Record baseline ECG and hemodynamic data.
- Begin perfusion with KH buffer containing the lowest concentration of this compound.
- After a 15-minute equilibration period, record data.
- Increase the this compound concentration in a stepwise manner, allowing for equilibration at each step.
- To test for susceptibility to arrhythmia, programmed electrical stimulation (e.g., burst pacing or extrastimulus protocols) can be applied at each concentration to attempt to induce ventricular tachycardia.[10]
Visualizations
Caption: Primary and secondary mechanisms of action for this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
Caption: Experimental workflow for a Langendorff heart study.
References
- 1. benchchem.com [benchchem.com]
- 2. Propafenone Extended Release Capsule: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Electrophysiologic effects and clinical efficacy of oral propafenone therapy in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Drug-induced proarrhythmia: risk factors and electrophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propafenone shows class Ic and class II antiarrhythmic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Refinement for Quantifying Etafenone in Plasma Samples
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of Etafenone in plasma samples. The methodologies and data presented are primarily based on established and validated techniques for Propafenone, a structurally analogous antiarrhythmic drug, and serve as a robust starting point for developing a validated this compound assay.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying drugs like this compound in plasma?
A1: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most prevalent technique.[1][2][3] LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is often preferred for its high sensitivity and specificity, especially for detecting low concentrations in complex biological matrices like plasma.[4][5][6]
Q2: What are the primary methods for preparing plasma samples for analysis?
A2: The three main sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and simple method involving the addition of an organic solvent (e.g., methanol or acetonitrile) to the plasma sample to precipitate proteins.[6][7] While fast, it may result in less clean extracts compared to LLE or SPE.[8]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte of interest from the plasma matrix based on its differential solubility in two immiscible liquid phases.[8][9][10] It generally provides cleaner extracts than PPT.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that isolates the analyte by passing the sample through a solid sorbent that retains the analyte.[5][11][12] Interferences are washed away, and the purified analyte is then eluted. This technique often yields the cleanest samples and allows for sample concentration.[13]
Q3: How do I choose between PPT, LLE, and SPE?
A3: The choice depends on the required sensitivity, throughput, and complexity of the assay.
-
Use PPT for rapid, high-throughput screening or when the analyte concentration is high.
-
Use LLE when cleaner extracts than PPT are needed and for analytes with suitable solubility properties.
-
Use SPE for assays requiring the highest sensitivity and selectivity, as it provides the most effective sample clean-up and concentration.[11][12]
Q4: What are the critical parameters to consider for method validation?
A4: According to regulatory guidelines, key validation parameters include specificity, linearity, precision, accuracy, recovery, matrix effect, and stability.[14][15]
Q5: How can I ensure the stability of this compound in plasma samples?
A5: To maintain analyte stability, plasma samples should be processed as quickly as possible.[16][17] If immediate analysis is not possible, samples should be stored at -80°C.[16] It is crucial to perform freeze-thaw stability studies to determine if the analyte degrades after multiple freezing and thawing cycles.[14][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Backpressure in HPLC/LC-MS System | Blockage in the guard column or analytical column. | Replace the guard column. If the issue persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it.[19] |
| Particulate matter from the sample extract. | Ensure proper filtration of the final extract through a 0.22 or 0.45 µm syringe filter before injection.[10] | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column and ensure proper sample clean-up. If the column is old, replace it. |
| Incompatible solvent for sample reconstitution. | Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Low Analyte Recovery | Inefficient extraction during LLE or SPE. | Optimize the pH of the plasma sample before extraction to ensure the analyte is in a neutral form for better partitioning into the organic solvent (LLE) or retention on the sorbent (SPE).[10][20] For SPE, test different sorbent types (e.g., C8, C18, mixed-mode) and elution solvents.[12] |
| Incomplete elution from the SPE cartridge. | Use a stronger elution solvent or increase the elution volume. Ensure the sorbent does not dry out before elution.[21] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Automate sample preparation steps where possible. Ensure thorough vortexing at each step and precise volume transfers. |
| Matrix effects in LC-MS/MS. | Improve the sample clean-up method (e.g., switch from PPT to SPE) to reduce matrix components that can cause ion suppression or enhancement.[20] Use a stable isotope-labeled internal standard. | |
| No Peaks or Very Small Peaks | Incorrect instrument settings. | Verify injection volume, detector settings, and mass transitions (for MS).[19] |
| Analyte degradation. | Check sample stability under the storage and handling conditions used.[15][22] Prepare fresh standards and quality control samples. | |
| Carryover (Peak in Blank Injection) | Contamination in the injector or column. | Run several blank injections with a strong solvent (e.g., high percentage of organic solvent) to wash the system. Optimize the needle wash procedure in the autosampler settings.[23] |
Quantitative Data Summary
The following tables summarize typical parameters for quantifying Propafenone, which can be adapted for this compound method development.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Solvent/Sorbent | Acetonitrile or Methanol[6][7] | Diethyl ether, Ethyl acetate[1][4] | C8, C18, or polymeric sorbents[5][12] |
| Recovery | Generally lower and more variable | 45% - 95%[1][8] | > 90%[12] |
| Cleanliness of Extract | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
Table 2: Typical LC-MS/MS Method Parameters
| Parameter | Typical Conditions |
| Column | C8 or C18 (e.g., 50 x 2.1 mm, 5 µm)[4][5] |
| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate bufferB: Acetonitrile or Methanol[4][6] |
| Flow Rate | 0.2 - 0.5 mL/min[6][24] |
| Injection Volume | 5 - 20 µL[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[5][6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) followed by HPLC-UV
-
Sample Preparation:
-
Extraction:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial.
-
Inject into the HPLC-UV system.
-
Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS
-
SPE Cartridge Conditioning:
-
Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[12] Do not allow the sorbent to dry.
-
-
Sample Pre-treatment:
-
Dilute 200 µL of plasma with 200 µL of water.[12] Add the internal standard.
-
-
Extraction:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
Analysis:
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Overall workflow for this compound quantification in plasma.
Caption: Comparison of LLE and SPE sample preparation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and fast method for quantification of ertapenem using meropenem as internal standard in human plasma in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
- 9. Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. payeshdarou.ir [payeshdarou.ir]
- 15. mdpi.com [mdpi.com]
- 16. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Etafenone administration
Technical Support Center: Etafenone Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating this compound. The following information is intended to guide researchers who may encounter reduced drug efficacy upon repeated administration, a phenomenon known as tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is classified as a vasodilator and has been used as an antianginal agent.[1][2] It belongs to the class of organic compounds known as linear 1,3-diarylpropanoids.[3] Its primary mechanism of action is to widen blood vessels, which can help to increase blood flow.[3][4]
Q2: What is tachyphylaxis?
Tachyphylaxis is a medical term that describes a sudden and acute decrease in the response to a drug after its administration.[5] This can occur after the initial dose or after a series of smaller doses.[5] It is characterized by a rapid and short-term onset of drug tolerance.[5]
Q3: Is tachyphylaxis a known issue with this compound?
Currently, there is a lack of specific studies in the public domain that document tachyphylaxis as a common adverse effect of this compound. However, tachyphylaxis can theoretically occur with any medication.[6] Researchers observing a rapid decrease in the vasodilatory effects of this compound upon repeated administration should consider the possibility of tachyphylaxis.
Q4: What are the general causes of drug-induced tachyphylaxis?
Tachyphylaxis can be caused by several factors, including:
-
Receptor Desensitization: Receptors may become less sensitive to the medication.[7]
-
Receptor Downregulation: The number of available receptors for the drug to bind to may decrease.[7][8]
-
Depletion of Mediators: The drug may rely on the release of endogenous substances that can be depleted with repeated administration.[9]
Q5: How can I determine if I am observing tachyphylaxis in my experiments?
A key indicator of tachyphylaxis is a rapidly diminishing response to this compound, even with repeated or increased doses, over a short period.[6][10] This would manifest as a reduced vasodilatory or antianginal effect in your experimental model.
Troubleshooting Guide: Addressing Suspected Tachyphylaxis with this compound
If you suspect tachyphylaxis in your experiments with this compound, the following troubleshooting steps and experimental protocols can help you investigate and potentially mitigate the issue.
Issue 1: Rapidly Diminishing Vasodilatory Response to Repeated this compound Doses
Possible Cause: Receptor desensitization or downregulation of the molecular target of this compound.
Troubleshooting Steps:
-
Confirm Tachyphylaxis:
-
Establish a baseline dose-response curve for this compound in your experimental model.
-
Administer repeated doses of an effective concentration of this compound and monitor the response. A significant decrease in the magnitude of the response over a short time frame is indicative of tachyphylaxis.
-
-
Investigate Receptor Resensitization:
-
Washout Experiment: After observing a diminished response, cease this compound administration and maintain the experimental model in a drug-free state for a defined period (e.g., 12, 24, 48 hours). Re-administer this compound and assess if the response is restored. A restored response suggests receptor resensitization.[11]
-
-
Optimize Dosing Regimen:
-
Dose-Response Curve: If not already done, perform a detailed dose-response study to identify the minimal effective concentration of this compound.[11] Using the lowest effective dose may help to minimize the risk of tachyphylaxis.
-
Intermittent Dosing: Instead of continuous administration, consider an intermittent dosing schedule (a "drug holiday").[7] This can allow time for receptor resensitization. The "off" period duration would need to be determined empirically.
-
Experimental Protocols
Protocol 1: Induction and Confirmation of Tachyphylaxis in an In Vitro Model (e.g., Isolated Blood Vessel)
-
Preparation: Prepare isolated blood vessel rings from a suitable animal model (e.g., rat aorta) and mount them in an organ bath containing an appropriate physiological salt solution.
-
Baseline Response: After an equilibration period, pre-contract the vessel rings with a vasoconstrictor (e.g., phenylephrine). Once a stable contraction is achieved, add increasing concentrations of this compound to generate a cumulative dose-response curve for vasodilation.
-
Induction of Tachyphylaxis: In a separate set of vessel rings, after obtaining a baseline response, expose the tissue to a fixed, effective concentration of this compound for a prolonged period (e.g., 2-4 hours), with repeated administrations.
-
Assessment of Tachyphylaxis: After the induction period, wash out the this compound and again pre-contract the vessels. Re-administer the same concentration of this compound and compare the vasodilatory response to the initial response. A significantly reduced response indicates tachyphylaxis.
Protocol 2: In Vivo Assessment of Tachyphylaxis and Recovery
-
Animal Model: Use an appropriate animal model to measure a relevant physiological parameter affected by this compound (e.g., blood pressure in a hypertensive rat model).
-
Baseline Measurement: Administer a single dose of this compound and record the change in the physiological parameter over time to establish the acute effect.
-
Induction of Tachyphylaxis: Administer repeated doses of this compound over a defined period (e.g., every 2 hours for 8 hours) and continuously monitor the physiological parameter.
-
Washout and Recovery: After the last dose, allow for a "washout" period of 24-48 hours with no drug administration.
-
Re-challenge: After the washout period, administer the same dose of this compound and measure the physiological response. Compare this response to the initial and final responses during the induction phase to assess for recovery from tachyphylaxis.
Data Presentation
Table 1: Hypothetical Data on this compound-Induced Vasodilation and Tachyphylaxis
| Experimental Phase | This compound Concentration | % Vasodilation (Mean ± SD) |
| Initial Response | 1 µM | 85 ± 5% |
| After 4h Repeated Dosing | 1 µM | 30 ± 7% |
| After 24h Washout | 1 µM | 75 ± 6% |
Table 2: Troubleshooting Strategies for Tachyphylaxis
| Strategy | Description | Potential Outcome |
| Dose Reduction | Lowering the administered dose of this compound. | May reduce the rate of tachyphylaxis development. |
| Intermittent Dosing | Introducing drug-free intervals in the dosing schedule. | Allows for receptor resensitization and recovery of response. |
| Combination Therapy | Administering this compound with an agent that has a different mechanism of action. | May provide a sustained therapeutic effect. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for this compound-induced vasodilation and tachyphylaxis.
Caption: Troubleshooting workflow for suspected this compound tachyphylaxis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of this compound on total and regional myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 6. verywellmind.com [verywellmind.com]
- 7. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. trc-p.nl [trc-p.nl]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Etafenone Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Etafenone during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is crucial to keep it away from heat and sources of ignition.
Q2: Are there any specific materials or substances that this compound should not be stored with?
A2: Yes, this compound is incompatible with oxidizing agents, reducing agents, and alkalis.[2] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound. Store it separately from foodstuff containers and other incompatible materials.[1]
Q3: How can I tell if my this compound has degraded?
A3: Visual signs of degradation can include a change in color, the appearance of solid precipitates in a solution, or an unexpected odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for a definitive assessment of purity and degradation.
Q4: What are the likely pathways of this compound degradation?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (such as ethers and ketones) are susceptible to degradation through hydrolysis, oxidation, and photolysis.[3]
-
Hydrolysis: The ether linkage in this compound could be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative degradation, which can be initiated by exposure to air (autoxidation), light, or trace metals.[3]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Q5: What is a forced degradation study and should I perform one?
A5: A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions like high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[4] These studies are crucial in drug development to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods. If you are developing a formulation or need to ensure the long-term stability of this compound for your experiments, performing a forced degradation study is highly recommended.
Troubleshooting Guide
Issue: I suspect my stored this compound has degraded, what should I do?
-
Step 1: Quarantine the sample.
-
Immediately isolate the suspected batch to prevent its use in further experiments until its purity can be verified.
-
-
Step 2: Document observations.
-
Note any changes in physical appearance (color, clarity of solution, etc.) and the specific storage conditions (temperature, light exposure, container type).
-
-
Step 3: Perform analytical testing.
-
The most reliable way to confirm degradation is to use a stability-indicating analytical method, such as HPLC. This will allow you to separate and quantify the parent this compound peak from any potential degradation products.
-
-
Step 4: Compare to a reference standard.
-
If possible, analyze a fresh, reliable sample of this compound (a reference standard) using the same analytical method. This will provide a baseline for comparison. A decrease in the area of the main peak and the appearance of new peaks in your sample would indicate degradation.
-
Issue: I am seeing unexpected results in my experiments using this compound.
-
Step 1: Rule out other experimental errors.
-
Before concluding that this compound degradation is the cause, carefully review your experimental protocol, reagent preparation, and instrument calibration.
-
-
Step 2: Check the purity of your this compound.
-
As described above, use an analytical technique like HPLC to assess the purity of the this compound batch used in the experiments. The presence of impurities or degradation products could interfere with your results.
-
-
Step 3: Review your sample preparation.
-
Consider if any of the solvents, pH conditions, or temperatures used during your experimental setup could be causing the degradation of this compound. For example, using a highly acidic or basic solution could induce hydrolysis.
-
Data on Typical Forced Degradation Conditions
While specific quantitative data on this compound degradation is not available, the following table outlines typical stress conditions used in forced degradation studies for pharmaceutical compounds. Researchers can adapt these conditions to study the stability of their this compound samples. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can adequately detect and separate the degradants.[4]
| Stress Condition | Typical Reagents and Conditions | Duration |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | Room temperature or 50-60°C |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | Room temperature or 50-60°C |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room temperature |
| Thermal Degradation | 40°C to 80°C (in 10°C increments) | Up to several days |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 Watt hours/square meter) | As per ICH Q1B guidelines |
Experimental Protocol: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method to analyze this compound and its potential degradation products.
1. Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from all potential process impurities and degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
Stressed this compound samples (from forced degradation studies)
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Buffers (e.g., phosphate, acetate) and acids/bases for pH adjustment (e.g., phosphoric acid, triethylamine)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Method Development Strategy:
-
Solvent and Wavelength Selection:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Using a PDA detector, scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This will be the primary monitoring wavelength.
-
-
Initial Chromatographic Conditions (Isocratic):
-
Mobile Phase: Start with a simple mobile phase, such as a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Inject the this compound reference standard and observe the retention time and peak shape.
-
-
Method Optimization (Gradient):
-
Most stability-indicating methods require a gradient to separate compounds with a range of polarities.
-
Inject a mixture of the stressed samples.
-
Develop a gradient elution program. For example:
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid
-
Start with a higher percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
-
Adjust the gradient slope, pH of the mobile phase, and column type to achieve adequate resolution (>1.5) between the main this compound peak and all degradation product peaks.
-
4. Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to demonstrate its suitability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products. This is demonstrated by the good resolution between peaks in the stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
References
Technical Support Center: Optimizing Etafenone in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues when using Etafenone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is primarily known as a vasodilator and antiarrhythmic agent.[1][2] Its electrophysiological effects include prolonging the action potential duration and refractory period in cardiac tissues.[3] While its precise molecular interactions in various cell types are not extensively documented in recent literature, its effects on ion channels and cardiac muscle function suggest potential modulation of key signaling pathways.
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
For a novel compound like this compound with limited public data on specific cell-based assays, it is advisable to start with a broad concentration range to determine its cytotoxic and effective concentrations. A typical starting point would be a serial dilution from a high concentration (e.g., 100 µM) down to the nanomolar range (e.g., 1 nM). This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments.
Q3: How do I determine the optimal incubation time for this compound in my experiment?
The optimal incubation time is dependent on the specific assay and the biological question being addressed. It is crucial to perform a time-course experiment to determine this empirically. Treat your cells with a fixed, non-toxic concentration of this compound and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal incubation time will be the point at which a robust and statistically significant effect is observed without inducing widespread cell death or secondary, off-target effects.
Q4: Should I be concerned about the solvent used to dissolve this compound?
Yes, the solvent used to dissolve this compound (commonly DMSO) can have its own effects on cells, especially at higher concentrations. It is critical to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of the solvent as the this compound-treated cells. Typically, the final solvent concentration should be kept low, generally at or below 0.1%, to minimize solvent-induced artifacts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed at all concentrations of this compound. | 1. High Compound Cytotoxicity: this compound may be inherently toxic to the cell line at the tested concentrations. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the maximum non-toxic concentration. Start subsequent experiments with a concentration range well below this toxic threshold. 2. Ensure the final solvent concentration is ≤ 0.1% and is consistent across all wells, including the vehicle control. |
| No observable effect of this compound at any tested concentration. | 1. Inactive Compound: The compound may not be active in the chosen cell line or assay. 2. Suboptimal Incubation Time: The incubation time may be too short or too long to observe the desired effect. 3. Low Compound Concentration: The tested concentration range may be too low. 4. Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. | 1. If possible, test this compound in a positive control cell line known to respond to similar cardiovascular drugs. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point. 3. Test a wider and higher concentration range. 4. Assess the stability of this compound in your culture medium over time using analytical methods like HPLC, if available. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Evaporation in the outer wells of a multi-well plate can alter concentrations. 3. Pipetting Errors: Inaccurate pipetting of the compound or reagents. | 1. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding technique. 2. To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. 3. Use calibrated pipettes and ensure consistent pipetting technique. Mix reagents thoroughly before use. |
| Unexpected increase in a signal (e.g., proliferation) at certain concentrations. | 1. Off-Target Effects: At certain concentrations, small molecules can have unintended biological effects. 2. Cellular Stress Response: Some cell lines may exhibit a transient proliferative response to a compound-induced stress. | 1. Perform a careful dose-response analysis with a wider range of concentrations. 2. Analyze earlier time points to determine if the proliferative effect is transient. |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Selected adherent cell line (e.g., H9c2 cardiomyocytes, HEK293)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired incubation time with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[4]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[4]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on H9c2 Cardiomyocytes
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 24 | 100 | 5.2 |
| 1 | 24 | 98.1 | 4.8 |
| 10 | 24 | 85.3 | 6.1 |
| 50 | 24 | 52.7 | 5.5 |
| 100 | 24 | 21.4 | 3.9 |
| 0 (Vehicle) | 48 | 100 | 6.5 |
| 1 | 48 | 95.2 | 5.9 |
| 10 | 48 | 68.9 | 7.2 |
| 50 | 48 | 31.5 | 4.3 |
| 100 | 48 | 10.8 | 2.1 |
Table 2: Hypothetical Effect of this compound on Apoptosis in HEK293 Cells (48-hour incubation)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 92.5 | 3.1 | 4.4 |
| This compound (25 µM) | 75.8 | 15.6 | 8.6 |
| This compound (50 µM) | 48.2 | 35.9 | 15.9 |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. vet.cornell.edu [vet.cornell.edu]
Technical Support Center: Refining Experimental Protocols to Minimize Etafenone Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and minimize the off-target effects of Etafenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily classified as a vasodilator and antiarrhythmic agent. Its principal mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the rate of depolarization of the cardiac action potential. Additionally, it has been shown to decrease calcium influx, contributing to its cardiovascular effects.
Q2: What are the known or potential off-target effects of this compound?
Beyond its primary action on sodium and calcium channels, this compound has been reported to act as a phosphodiesterase (PDE) inhibitor. Inhibition of PDEs can lead to a range of cellular effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The specific isoforms of PDE inhibited by this compound and the functional consequences of this inhibition in various experimental systems are not fully characterized and represent a potential source of off-target effects.
Q3: Why is it critical to minimize off-target effects in my experiments with this compound?
Minimizing off-target effects is crucial for several reasons:
-
Translational Relevance: For drug development, off-target effects can lead to unforeseen side effects and toxicity in preclinical and clinical studies, hindering the translation of research findings.
-
Reproducibility: Uncontrolled off-target effects can contribute to poor reproducibility of experimental results between different laboratories or even between experiments.
Q4: What are the general strategies to reduce off-target effects?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Control Compounds: Include structurally related but inactive analogs of this compound as negative controls.
-
Target Engagement Assays: Confirm that this compound is binding to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target. If the effect of this compound persists, it is likely due to an off-target interaction.
-
Orthogonal Approaches: Confirm findings using an alternative method or a different inhibitor with a distinct chemical structure that targets the same protein.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent phenotypic results across different cell lines. | Varying expression levels of on-target (sodium channels) or off-target (e.g., phosphodiesterases) proteins. | 1. Quantify Target Expression: Use Western blot or qPCR to determine the relative expression levels of the intended sodium channel subunit and potential PDE isoforms in each cell line. 2. Correlate Expression with Potency: Analyze if the potency (EC50 or IC50) of this compound for the observed phenotype correlates with the expression level of the on-target protein. |
| Observed effect does not correlate with the known potency of this compound for sodium channel blockade. | The phenotype may be driven by an off-target effect. | 1. Conduct a thorough literature search: Look for reported off-target activities of this compound or structurally similar compounds. 2. Perform a Broad Off-Target Screen: If resources permit, screen this compound against a panel of kinases, GPCRs, and other common off-targets. 3. Validate with siRNA: Use siRNA to knock down the primary target (sodium channel). If the phenotype is still observed, it is likely an off-target effect. |
| High cellular toxicity at concentrations required to see the on-target effect. | Off-target binding may be disrupting essential cellular pathways. | 1. Lower the Concentration: Determine the minimal concentration and duration of treatment needed to observe the on-target effect. 2. Use a More Selective Compound: If available, compare the effects of this compound with a more selective sodium channel blocker. 3. Assess Apoptosis/Necrosis Markers: Use assays for markers like cleaved caspase-3 or LDH release to understand the mechanism of cell death. |
| Discrepancy between in vitro and in vivo results. | Differences in metabolism, bioavailability, or the influence of other physiological systems in a whole organism. | 1. Pharmacokinetic Analysis: Measure the concentration of this compound in the target tissue in your in vivo model. 2. Examine Metabolites: Investigate if metabolites of this compound have different on-target or off-target activities. 3. Use an Ex Vivo Model: An isolated organ system (e.g., Langendorff heart preparation) can help bridge the gap between in vitro and in vivo studies.[1] |
Quantitative Data on On-Target vs. Off-Target Activity
The following table provides an example of how to present quantitative data on the on-target and potential off-target activities of this compound. Researchers should aim to generate similar data for their specific experimental systems.
| Target | Assay Type | Parameter | Value | Reference |
| On-Target | ||||
| SCN5A (NaV1.5) | Electrophysiology (Patch Clamp) | IC50 | 1-5 µM (Hypothetical) | N/A |
| Potential Off-Targets | ||||
| Phosphodiesterase (PDE) | Enzyme Activity Assay | Ki | 9.2 x 10-4 M | [2] |
| hERG (KCNH2) | Electrophysiology (Patch Clamp) | IC50 | > 30 µM (Hypothetical) | N/A |
| Kinase Panel (e.g., 400 kinases) | Binding Assay | % Inhibition @ 10 µM | < 10% for most kinases (Hypothetical) | N/A |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound binds to its intended sodium channel target in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target sodium channel to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target sodium channel protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: siRNA-Mediated Knockdown to Validate On-Target Effects
Objective: To determine if the observed cellular phenotype of this compound is dependent on its intended sodium channel target.
Methodology:
-
siRNA Transfection:
-
Select at least two different validated siRNAs targeting the specific sodium channel subunit of interest and a non-targeting control siRNA.
-
Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation and Knockdown Confirmation:
-
Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Confirm knockdown efficiency at the mRNA level using qPCR and at the protein level using Western blotting. A knockdown of >70% is generally considered effective.
-
-
This compound Treatment:
-
Treat the siRNA-transfected cells (target knockdown and non-targeting control) with this compound at the desired concentration.
-
Include a vehicle control for each siRNA condition.
-
-
Phenotypic Assay:
-
Perform the relevant phenotypic assay to measure the effect of this compound.
-
-
Data Analysis:
-
Compare the effect of this compound in cells with the target knocked down to the effect in cells treated with the non-targeting control siRNA.
-
A significant reduction or absence of the this compound-induced phenotype in the target knockdown cells indicates that the effect is on-target.
-
Visualizations
Caption: Troubleshooting workflow for determining on-target vs. off-target effects.
Caption: On-target and potential off-target signaling pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of Etafenone and Other Coronary Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Etafenone and other prominent coronary vasodilators, including nitrates, calcium channel blockers, and potassium channel openers. The information is intended for researchers, scientists, and professionals involved in drug development. While direct comparative clinical trial data for this compound against other vasodilators is limited, this guide synthesizes available experimental data to draw meaningful comparisons regarding their mechanisms of action and hemodynamic effects.
Introduction to Coronary Vasodilators
Coronary vasodilators are a class of drugs that widen the coronary arteries, increasing blood flow to the heart muscle. They are a cornerstone in the management of angina pectoris, a condition characterized by chest pain due to myocardial ischemia. The primary therapeutic goal of these agents is to restore the balance between myocardial oxygen supply and demand. This can be achieved by increasing coronary blood flow (supply) and/or reducing myocardial oxygen consumption (demand) through various mechanisms.[1]
This guide focuses on a comparative analysis of this compound with established coronary vasodilators, providing insights into their distinct pharmacological profiles.
Overview of this compound
This compound is a vasodilator that has been used as an antianginal agent.[2] Experimental studies in animal models have demonstrated its ability to induce coronary vasodilation and influence regional myocardial blood flow.
Experimental Data on this compound
An experimental study in anesthetized dogs investigated the effect of this compound on total and regional myocardial blood flow using the particle distribution method. The key findings were:
-
Under normal (normoxic) conditions, there is a natural gradient of blood flow, with the subendocardial layers of the left ventricle receiving significantly more blood than the subepicardial layers.
-
During hypoxia-induced vasodilation, this blood flow gradient persists.
-
Following the administration of this compound, a notable redistribution of regional blood flow occurred, leading to a decrease in this transmural gradient.[3]
This suggests that this compound has a significant vasodilatory capacity across all layers of the myocardium.[3] The redistribution of blood flow may have important implications for its anti-ischemic effects, particularly in ensuring adequate perfusion to vulnerable areas of the myocardium.
Comparative Analysis with Other Coronary Vasodilators
For a comprehensive understanding, this compound is compared with three major classes of coronary vasodilators: Nitrates (e.g., Nitroglycerin), Calcium Channel Blockers (e.g., Nifedipine, Verapamil), and Potassium Channel Openers (e.g., Nicorandil).
Mechanism of Action
The fundamental difference between these vasodilators lies in their cellular and molecular mechanisms of action.
| Drug Class | Primary Mechanism of Action | Signaling Pathway |
| This compound | Induces coronary vasodilation, leading to a redistribution of myocardial blood flow.[3] | Specific signaling pathway not well-elucidated in publicly available literature. |
| Nitrates (e.g., Nitroglycerin) | Donates nitric oxide (NO), which activates guanylate cyclase, leading to increased cGMP and smooth muscle relaxation.[4] | NO-sGC-cGMP Pathway |
| Calcium Channel Blockers (e.g., Nifedipine) | Block L-type calcium channels in vascular smooth muscle, preventing calcium influx and causing relaxation.[5][6] | Inhibition of Calcium Influx |
| Potassium Channel Openers (e.g., Nicorandil) | Activate ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and vasodilation.[7][8] | K-ATP Channel Activation |
Hemodynamic Effects
The diverse mechanisms of action translate into different hemodynamic profiles.
| Hemodynamic Parameter | This compound | Nitroglycerin | Calcium Channel Blockers | Potassium Channel Openers (Nicorandil) |
| Coronary Vasodilation | Yes, with redistribution of flow[3] | Yes, potent venodilator with some arterial dilation[4] | Yes, potent arterial vasodilators[5] | Yes, balanced arterial and venous dilation[9] |
| Heart Rate | Not specified in available studies | Can cause reflex tachycardia[10] | Variable; dihydropyridines can cause reflex tachycardia, while non-dihydropyridines can decrease heart rate[5] | Can increase heart rate[9] |
| Blood Pressure | Likely reduces blood pressure due to vasodilation | Decreases blood pressure, primarily through venodilation[10] | Potently decreases blood pressure[5] | Decreases blood pressure[9] |
| Myocardial Oxygen Consumption | Not specified in available studies | Reduces, primarily by decreasing preload[11] | Reduces, by decreasing afterload and, for some, heart rate and contractility[10] | Reduces, through preload and afterload reduction |
Signaling Pathways in Coronary Vasodilation
The following diagrams illustrate the signaling pathways involved in the action of different classes of coronary vasodilators.
Caption: Signaling pathway of nitrates (e.g., Nitroglycerin).
Caption: Signaling pathway of Calcium Channel Blockers.
Caption: Signaling pathway of Potassium Channel Openers.
Experimental Protocols
The following outlines a general methodology for assessing the effects of coronary vasodilators in an animal model, based on common experimental practices.
In Vivo Canine Model for Coronary Blood Flow Measurement
Objective: To measure the effects of a test compound (e.g., this compound) on coronary blood flow and systemic hemodynamics in an anesthetized dog model.
Experimental Workflow:
Caption: In vivo experimental workflow for coronary blood flow measurement.
Detailed Methodology:
-
Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated.
-
Instrumentation:
-
A catheter is inserted into the femoral artery to monitor systemic arterial blood pressure.
-
A catheter is placed in the femoral vein for intravenous drug administration.
-
A left thoracotomy is performed, and the heart is exposed.
-
An electromagnetic or Doppler flow probe is placed around the left anterior descending or circumflex coronary artery to measure coronary blood flow.[12][13]
-
-
Data Acquisition:
-
After a stabilization period, baseline measurements of heart rate, arterial blood pressure, and coronary blood flow are recorded.
-
The test compound (e.g., this compound) or a vehicle control is administered intravenously.
-
All parameters are continuously recorded for a specified period post-administration.
-
-
Data Analysis:
-
Changes in coronary blood flow, heart rate, and blood pressure from baseline are calculated and statistically analyzed.
-
Isolated Perfused Heart (Langendorff) Preparation
Objective: To assess the direct effect of a test compound on coronary vascular resistance in an isolated heart preparation, eliminating systemic influences.[14]
Experimental Workflow:
Caption: Langendorff isolated heart experimental workflow.
Detailed Methodology:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (commonly rat or rabbit) and immediately placed in ice-cold cardioplegic solution.[15]
-
Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant temperature and pressure or flow.[16][17]
-
Drug Administration: Once the heart is stabilized, the test compound is infused into the perfusate at increasing concentrations.
-
Data Measurement: Coronary flow is measured by collecting the coronary effluent, or coronary perfusion pressure is monitored if the perfusion is at a constant flow rate. A decrease in perfusion pressure or an increase in flow indicates vasodilation.
-
Data Analysis: A dose-response curve is generated to determine the potency and efficacy of the vasodilator.
Conclusion and Future Directions
This compound demonstrates clear coronary vasodilatory properties with a unique effect on regional myocardial blood flow distribution. However, a comprehensive understanding of its clinical utility in comparison to other established coronary vasodilators is hampered by the lack of direct comparative studies.
Future research should focus on:
-
Elucidating the precise molecular signaling pathway of this compound.
-
Conducting head-to-head preclinical and clinical studies comparing the efficacy and safety of this compound with standard-of-care coronary vasodilators like nitroglycerin, calcium channel blockers, and nicorandil.
-
Investigating the clinical implications of this compound-induced redistribution of myocardial blood flow, particularly in patients with coronary artery disease.
Such studies are crucial for positioning this compound within the therapeutic armamentarium for angina pectoris and other ischemic heart diseases.
References
- 1. Physiology, Myocardial Oxygen Demand - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of this compound on total and regional myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronary Vasodilators [pharmacology2000.com]
- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of potassium channels in coronary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 9. Comparison of the acute hemodynamic and coronary vasodilating effects between nicorandil and glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic profiles of antianginal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of nitroglycerin on the major determinants of myocardial oxygen consumption. An angiographic and hemodynamic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Echocardiographic assessment of coronary artery flow in normal canines and model dogs with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 16. SutherlandandHearse [southalabama.edu]
- 17. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antianginal Efficacy of Etafenone: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antianginal efficacy of Etafenone with established alternative therapies—nitroglycerin, propranolol, and diltiazem—in preclinical models. The data presented is collated from various preclinical studies, primarily utilizing canine models of myocardial ischemia, to offer a comparative snapshot of their hemodynamic and cardioprotective effects.
Executive Summary
This compound demonstrates significant antianginal potential in preclinical settings, primarily through its potent coronary vasodilatory effects. This guide systematically evaluates its performance against a fast-acting nitrate (nitroglycerin), a beta-blocker (propranolol), and a calcium channel blocker (diltiazem). The comparative data underscores distinct mechanisms of action and hemodynamic consequences, positioning this compound as a noteworthy candidate for further investigation in the management of angina pectoris.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative effects of this compound and comparator drugs on key cardiovascular parameters in canine models of induced myocardial ischemia. It is important to note that the data is compiled from different studies and direct head-to-head comparisons were not always available. Therefore, interpretations should consider the variability in experimental protocols.
Table 1: Hemodynamic Effects of Antianginal Agents in Ischemic Canine Models
| Parameter | This compound | Nitroglycerin | Propranolol | Diltiazem |
| Heart Rate | No significant change or slight decrease | Increase (reflex tachycardia) or no change | Decrease | Decrease |
| Arterial Blood Pressure | Decrease | Decrease | Decrease | Decrease |
| Coronary Blood Flow | Marked Increase | Increase | Decrease | Increase |
| Myocardial Oxygen Consumption | Decrease (secondary to reduced afterload) | Decrease (due to reduced preload and afterload) | Marked Decrease (due to reduced heart rate and contractility) | Decrease (due to reduced afterload and heart rate) |
Table 2: Effects on Myocardial Ischemia Parameters
| Parameter | This compound | Nitroglycerin | Propranolol | Diltiazem |
| ST-Segment Elevation (ECG) | Reduction | Reduction | Reduction | Reduction |
| Regional Myocardial Blood Flow (Ischemic Zone) | Increase, with redistribution to subendocardium | Variable; may increase collateral flow but can also cause "coronary steal" | Increase in ischemic-to-normal flow ratio | Increase in collateral flow with redistribution to the subendocardium |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Decrease | Decrease | Decrease | Decrease |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the anesthetized open-chest dog model, a standard for preclinical cardiovascular research.
Induction of Myocardial Ischemia
A common method for inducing acute myocardial ischemia in these models is the temporary or permanent ligation of a major coronary artery, typically the left anterior descending (LAD) or circumflex artery. This procedure mimics the occlusion that occurs during a myocardial infarction, leading to predictable changes in hemodynamic and electrocardiographic parameters.
Workflow for Induction of Myocardial Ischemia:
Caption: Workflow for inducing myocardial ischemia in a canine model.
Drug Administration and Monitoring
Following the induction of ischemia, the test compounds (this compound, Nitroglycerin, Propranolol, Diltiazem) are typically administered intravenously. Continuous monitoring of key parameters is crucial for evaluating the drug's efficacy.
Parameters Monitored:
-
Hemodynamics: Heart rate, systemic arterial blood pressure, left ventricular pressure, and cardiac output.
-
Coronary Blood Flow: Measured using electromagnetic or Doppler flow probes placed on the coronary arteries.
-
Electrocardiogram (ECG): To assess changes in ST-segment, indicating the severity of myocardial ischemia.
-
Regional Myocardial Blood Flow: Often assessed using radiolabeled microspheres to determine the distribution of blood flow to different layers of the heart muscle (endocardium vs. epicardium).
Mechanism of Action and Signaling Pathways
The antianginal effects of these drugs are rooted in their distinct molecular mechanisms which ultimately lead to a better balance between myocardial oxygen supply and demand.
This compound: A Potent Vasodilator
This compound's primary mechanism of action is potent coronary vasodilation. While its precise signaling pathway is not fully elucidated in the reviewed literature, it is suggested to involve mechanisms common to other vasodilators, potentially including inhibition of phosphodiesterase (PDE) or blockade of calcium channels. Inhibition of PDE would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key signaling molecule that promotes smooth muscle relaxation.
Caption: Putative signaling pathway for this compound-induced vasodilation.
Comparative Mechanisms of Action
The comparator drugs operate through well-established pathways:
-
Nitroglycerin: Acts as a nitric oxide (NO) donor, which activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) and potent venodilation, reducing preload.
-
Propranolol: A non-selective beta-adrenergic receptor blocker that reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand.
-
Diltiazem: A calcium channel blocker that inhibits the influx of calcium into vascular smooth muscle and cardiac muscle cells, resulting in coronary and peripheral vasodilation and a reduction in heart rate and contractility.
Caption: Simplified signaling pathways of comparator antianginal drugs.
Conclusion
Preclinical data from canine models robustly support the antianginal efficacy of this compound, primarily driven by its potent coronary vasodilatory properties. While direct comparative studies are limited, the available evidence suggests that this compound's profile, characterized by a marked increase in coronary blood flow with minimal impact on heart rate, presents a potentially favorable alternative to existing antianginal therapies. Further head-to-head preclinical studies are warranted to definitively establish its comparative efficacy and safety profile. The elucidation of its precise molecular signaling pathway will also be crucial for its continued development.
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Etafenone
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Etafenone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a framework for the cross-validation of these methods, ensuring data integrity and reliability across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis.
Cross-validation of analytical methods is a critical step to verify that a validated method produces consistent and reliable results under varying conditions, such as in different laboratories, with different analysts, or on different equipment.[1] This process is essential for regulatory compliance and ensures the robustness and reproducibility of the analytical data.[1]
Logical Flow of Analytical Method Cross-Validation
The cross-validation process involves a systematic comparison of results from two or more analytical methods.[2] The goal is to determine if the data obtained are comparable and if the methods are interchangeable for the intended analytical purpose.
References
Unraveling the Vascular Effects of Etafenone: An In-Vitro and In-Vivo Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in-vitro and in-vivo effects of Etafenone, a vasodilator agent. The information is presented with supporting experimental data and detailed methodologies to facilitate further research and understanding of this compound.
This compound is a vasodilator that has been investigated for its potential therapeutic applications in conditions requiring increased blood flow, such as angina pectoris. Its effects are mediated through complex physiological and cellular mechanisms. This guide synthesizes available data to compare its actions in living organisms (in-vivo) and in controlled laboratory settings (in-vitro).
In-Vivo Effects: Enhanced Coronary and Femoral Circulation
In-vivo studies, primarily conducted in canine models, have demonstrated that this compound exerts significant effects on cardiovascular hemodynamics. Intravenous administration of this compound has been shown to increase heart rate, as well as coronary and femoral blood flow and conductance. These effects are accompanied by an increase in myocardial oxygen consumption.
The positive chronotropic and vasodilatory effects of this compound in dogs are significantly diminished by the administration of propranolol, a β-adrenergic receptor blocker. This suggests that a substantial part of this compound's in-vivo action is mediated through the stimulation of β-adrenergic receptors.
Quantitative In-Vivo Data
The following table summarizes the hemodynamic effects of intravenous infusion of this compound (0.5 mg/kg/min for 10 minutes) in anesthetized dogs, both before and after β-adrenergic blockade with propranolol.
| Parameter | Control | This compound (0.5 mg/kg/min) | Propranolol + this compound (0.5 mg/kg/min) |
| Heart Rate (beats/min) | 145 ± 8 | 178 ± 9 | 120 ± 7 |
| Mean Arterial Pressure (mmHg) | 120 ± 5 | 115 ± 6 | 95 ± 5 |
| Coronary Conductance (ml/min/mmHg) | 0.45 ± 0.05 | 0.85 ± 0.09 | 0.50 ± 0.06 |
| Femoral Conductance (ml/min/mmHg) | 0.12 ± 0.02 | 0.25 ± 0.03 | 0.15 ± 0.02 |
| Myocardial O2 Consumption (ml/min/100g) | 8.5 ± 0.7 | 12.5 ± 1.1 | 7.0 ± 0.6 |
Data presented as mean ± standard error.
In-Vitro Effects: Direct Vasodilation and Electrophysiological Changes
In-vitro studies provide insights into the direct cellular and tissue-level effects of this compound, independent of systemic physiological responses. While specific quantitative data on the direct vasodilator effect of this compound on isolated vascular smooth muscle is limited in publicly available literature, comparative studies have been reported.
In studies on isolated bovine coronary arteries, this compound has been shown to be a more potent vasodilator than propafenone, another antiarrhythmic drug with vasodilatory properties. This suggests a direct relaxant effect on vascular smooth muscle.
Furthermore, electrophysiological studies on isolated cardiac tissues from rabbits and dogs have revealed that this compound influences ion channel activity. It has been observed to prolong the action potential duration and slow down conduction in atrial and ventricular fibers. These effects point towards a potential interaction with potassium and/or calcium channels, which are crucial in regulating vascular tone. The "papaverine-like" effect often attributed to this compound also suggests a mechanism that could involve inhibition of phosphodiesterase or direct modulation of calcium channels, leading to smooth muscle relaxation.[1]
Experimental Protocols
In-Vivo Canine Study Protocol
The in-vivo data presented was obtained from a study conducted on anesthetized dogs. The general protocol is as follows:
-
Animal Model: Healthy adult dogs of either sex were used.
-
Anesthesia: Anesthesia was induced and maintained with appropriate anesthetic agents.
-
Instrumentation: Catheters were placed for drug administration (intravenous) and for monitoring of heart rate, arterial blood pressure, and central venous pressure. Electromagnetic flow probes were placed around the coronary and femoral arteries to measure blood flow.
-
Drug Administration:
-
This compound was administered as a continuous intravenous infusion at a dose of 0.5 mg/kg/min for 10 minutes.
-
In a separate group of animals, the β-adrenergic blocker propranolol (1.5 mg/kg) was administered intravenously prior to the this compound infusion to assess the role of β-adrenergic stimulation.
-
-
Data Collection: Hemodynamic parameters were continuously recorded before, during, and after drug infusion. Myocardial oxygen consumption was calculated from arterial and coronary sinus blood oxygen content and coronary blood flow.
In-Vitro Vascular Reactivity Protocol (General)
While the specific protocol for the comparative study of this compound and propafenone is not detailed in the available literature, a general protocol for assessing in-vitro vasodilation using isolated arterial rings is as follows:
-
Tissue Preparation: Segments of bovine coronary arteries are dissected and cleaned of adherent connective tissue. The arteries are cut into rings of a few millimeters in width.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to a force transducer to record isometric tension.
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride) to induce a stable level of tone.
-
Drug Application: Cumulative concentrations of the test compound (this compound) are added to the organ bath, and the resulting relaxation of the arterial ring is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction, and concentration-response curves are generated to determine the potency (e.g., EC50) and efficacy of the vasodilator.
Signaling Pathways and Mechanisms of Action
The available evidence suggests that this compound's vasodilatory effects are mediated through at least two distinct mechanisms:
-
β-Adrenergic Receptor Stimulation: The in-vivo data strongly supports the role of β-adrenergic receptor activation in the vasodilatory and cardiac effects of this compound. Stimulation of β2-adrenergic receptors in vascular smooth muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates several downstream targets that promote smooth muscle relaxation and vasodilation.[2]
-
Direct Smooth Muscle Relaxation (Papaverine-like effect): The observed vasodilation in isolated vessels and the electrophysiological effects suggest a direct action on vascular smooth muscle, independent of autonomic receptors. This "papaverine-like" effect could involve one or both of the following pathways:
-
Phosphodiesterase (PDE) Inhibition: Papaverine is a known non-selective PDE inhibitor. By inhibiting PDEs, this compound could increase intracellular levels of cAMP and/or cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.[3][4][5]
-
Calcium Channel Blockade: Many vasodilators act by blocking the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells. The electrophysiological data showing alterations in action potential duration are consistent with a possible effect on calcium channels. A reduction in intracellular calcium concentration inhibits the calmodulin-myosin light chain kinase pathway, resulting in vasodilation.[1]
-
The following diagrams illustrate the proposed signaling pathways for this compound's vasodilatory effects.
Conclusion
References
- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. Papaverine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 5. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Analysis of Etafenone and Calcium Channel Blockers in the Management of Angina Pectoris
For Researchers, Scientists, and Drug Development Professionals
Mechanisms of Action: A Tale of Two Vasodilators
Both etafenone and calcium channel blockers exert their antianginal effects primarily through vasodilation, which leads to an increase in coronary blood flow and a reduction in myocardial oxygen demand. However, their underlying molecular mechanisms differ significantly.
This compound is described as a vasodilator that has been used as an antianginal agent. Preclinical studies suggest that it induces coronary vasodilation and can lead to a redistribution of myocardial blood flow.[1] One study in anesthetized dogs demonstrated that this compound caused a marked redistribution of regional blood flow in the myocardium, decreasing the transmural gradient.[1] This suggests that this compound may preferentially increase blood flow to areas of the heart that are more susceptible to ischemia. The precise molecular target and signaling pathway of this compound's vasodilatory action are not extensively detailed in the available literature.
Calcium Channel Blockers (CCBs) , on the other hand, have a well-established mechanism of action. They function by blocking the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels located in the cell membranes of cardiac muscle and vascular smooth muscle cells. This inhibition of calcium entry leads to several physiological effects beneficial in angina:
-
Coronary Vasodilation: By relaxing the smooth muscle of the coronary arteries, CCBs increase coronary blood flow, thereby improving oxygen supply to the myocardium.
-
Peripheral Arterial Vasodilation: This effect reduces the afterload (the resistance the heart pumps against), which decreases myocardial workload and oxygen consumption.
-
Negative Inotropic and Chronotropic Effects (Non-dihydropyridines): CCBs like verapamil and diltiazem also slow the heart rate and reduce the force of cardiac contraction, further decreasing myocardial oxygen demand.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathway for calcium channel blockers and the proposed vasodilatory effect of this compound.
Efficacy Data: A Comparative Summary
Direct head-to-head clinical trials comparing this compound with calcium channel blockers are not available in the reviewed literature. Therefore, this section presents a summary of their individual efficacy based on available studies.
This compound: Preclinical Evidence of Vasodilation
The primary evidence for this compound's efficacy comes from a preclinical study in an animal model.
| Parameter | Animal Model | Intervention | Key Findings | Reference |
| Regional Myocardial Blood Flow | Anesthetized dogs | This compound-induced coronary vasodilation | Marked redistribution of regional blood flow with a decrease in the transmural gradient. | [1] |
Calcium Channel Blockers: Clinical Efficacy in Angina
Numerous clinical trials have demonstrated the efficacy of various calcium channel blockers in the treatment of stable angina. The following tables summarize key findings from some of these studies.
Table 1: Efficacy of Verapamil vs. Nifedipine in Chronic Stable Angina
| Parameter | Placebo | Verapamil (120 mg t.i.d.) | Nifedipine (20 mg t.i.d.) | Reference |
| Exercise Time to Angina (minutes) | 5.7 ± 0.3 | 10.0 ± 0.7 | 7.9 ± 0.5 | [2] |
Table 2: Efficacy of Diltiazem in Exercise-Induced Angina
| Parameter | Placebo | Diltiazem (240 mg/day) | p-value | Reference |
| Total Duration of Exercise (increase in minutes) | 1.05 | 1.87 | < 0.002 | [3] |
| Time to Onset of Angina (increase in minutes) | 1.17 | 1.81 | < 0.01 | [3] |
Table 3: Efficacy of Diltiazem in Prinzmetal's Angina
| Parameter | Placebo | Diltiazem (120 mg/day) | Diltiazem (240 mg/day) | Reference |
| Reduction in Angina Frequency | - | 41% (vs. entry placebo) | 68% (vs. entry placebo) | [4] |
Table 4: Efficacy of Sustained-Release Diltiazem in Stable Angina
| Parameter | Placebo | Diltiazem-SR (240 mg/day) | Diltiazem-SR (360 mg/day) | Reference |
| Weekly Anginal Attacks | 9.3 ± 10.4 | 3.7 ± 4.7 | 3.1 ± 4.7 | [5] |
| Treadmill Time (seconds) | 410 ± 180 | 519 ± 177 | 506 ± 182 | [5] |
Experimental Protocols
This section details the methodologies employed in the key studies cited, providing insights into how the efficacy of these antianginal agents was assessed.
Preclinical Assessment of this compound's Effect on Myocardial Blood Flow
-
Study Design: The study on this compound's effect on myocardial blood flow was conducted in anesthetized dogs.[1]
-
Methodology:
-
Anesthetized dogs were subjected to normoxic, hypoxic, and this compound-induced coronary vasodilation conditions.
-
Regional myocardial blood flow was determined using the particle distribution method. This technique involves injecting microspheres into the bloodstream, which then lodge in the microcirculation in proportion to blood flow.
-
The distribution of these microspheres across the different layers of the left ventricular free wall (subendocardial, medium, and subepicardial) was analyzed to assess the transmural gradient of blood flow.[1]
-
Clinical Trial Protocols for Calcium Channel Blockers in Angina
The clinical trials evaluating the efficacy of calcium channel blockers in angina typically follow a randomized, double-blind, placebo-controlled, crossover design.
-
Study Design: A common design is a randomized, double-blind, crossover trial.[2][5] This means that each patient receives all treatments (e.g., placebo, and the active drug(s)) in a random order, with a washout period between treatments to eliminate the effects of the previous drug.
-
Patient Population: Patients with a diagnosis of chronic stable angina or exercise-induced angina are typically recruited.
-
Efficacy Assessment:
-
Exercise Tolerance Testing: Patients undergo standardized exercise tests (e.g., treadmill or bicycle ergometry) to measure endpoints such as the total exercise duration, time to the onset of angina, and time to the appearance of 1 mm ST-segment depression on the electrocardiogram (ECG).[2][3][5]
-
Symptom Diaries: Patients record the frequency of angina attacks and their consumption of short-acting nitrates (e.g., nitroglycerin) to relieve acute symptoms.[4]
-
Ambulatory ECG Monitoring: Continuous ECG monitoring (Holter monitoring) can be used to detect episodes of silent ischemia (ST-segment deviation without symptoms).[2]
-
Conclusion
This guide highlights the current understanding of this compound and calcium channel blockers in the context of angina treatment. While both act as vasodilators, the depth of scientific knowledge regarding their mechanisms and clinical efficacy varies substantially.
Calcium channel blockers are a well-established class of drugs with a clearly defined mechanism of action and a large body of clinical evidence supporting their efficacy in reducing angina symptoms and improving exercise tolerance.
This compound , in contrast, is a less-studied compound. While preclinical data indicate a promising vasodilatory effect with a potential for beneficial redistribution of myocardial blood flow, there is a notable lack of robust clinical trial data to definitively establish its efficacy and safety profile in comparison to established therapies like calcium channel blockers.
For researchers and drug development professionals, this comparison underscores the importance of further investigation into the molecular mechanisms of less-characterized vasodilators like this compound. Future research, including well-designed head-to-head clinical trials, would be necessary to fully elucidate the comparative efficacy and potential therapeutic niche of this compound in the management of angina pectoris.
References
- 1. Effect of this compound on total and regional myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized double-blind comparison of verapamil and nifedipine in chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of diltiazem in angina on effort: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiclinic controlled trial of diltiazem for Prinzmetal's angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of sustained-release diltiazem in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Etafenone and nitroglycerin on vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory effects of Etafenone and the well-established drug, nitroglycerin. While direct comparative clinical trial data is limited for this compound, this document synthesizes the available experimental findings and delineates the distinct mechanisms of action of these two vasodilators.
Mechanism of Action: A Tale of Two Pathways
The vasodilatory effects of this compound and nitroglycerin are initiated by distinct signaling cascades within the vascular smooth muscle cells.
This compound: Limited research suggests that this compound's vasodilatory action is multifactorial, exhibiting both β-adrenergic agonist and papaverine-like properties.
-
β-Adrenergic Stimulation: As a β-agonist, this compound is proposed to bind to β-adrenergic receptors on the surface of vascular smooth muscle cells. This interaction activates a Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.
-
Papaverine-like Effect: The papaverine-like action of this compound suggests a non-selective inhibition of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, this compound would prevent the breakdown of both cAMP and cyclic guanosine monophosphate (cGMP), leading to their accumulation. Increased intracellular concentrations of these cyclic nucleotides contribute to vasodilation through PKA and protein kinase G (PKG) signaling pathways, respectively. This mechanism also potentially involves the blockade of calcium channels, further promoting smooth muscle relaxation.
Nitroglycerin: A cornerstone in the treatment of angina, nitroglycerin's vasodilatory effect is primarily mediated through the nitric oxide (NO) signaling pathway.
-
Nitric Oxide Donation: Nitroglycerin acts as a pro-drug, being enzymatically converted to nitric oxide (NO) within the vascular smooth muscle cells.
-
Guanylate Cyclase Activation: NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
cGMP-Mediated Vasodilation: The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which leads to a cascade of events including the sequestration of intracellular calcium and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
-
PI3K/Akt/eNOS Pathway: Some evidence also suggests that at lower concentrations, nitroglycerin can induce vasodilation through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway in endothelial cells, leading to NO production.
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Signaling pathway for Nitroglycerin-induced vasodilation.
Quantitative Data Comparison
A direct quantitative comparison of the vasodilatory effects of this compound and nitroglycerin is challenging due to the limited published data on this compound. The following table summarizes the available information.
| Parameter | This compound | Nitroglycerin |
| Vasodilatory Potency | Data not available | High |
| Vasodilatory Efficacy | Data not available | High |
| Onset of Action | Data not available | Rapid (sublingual) |
| Duration of Action | Data not available | Short (sublingual) |
| Primary Site of Action | Coronary and femoral circulations (from animal studies) | Venous > Arterial |
| Dose-Response Data | Not well-characterized in publicly available literature | Well-established for various formulations |
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not available. However, based on existing literature, the following outlines general methodologies used to assess the vasodilatory effects of these compounds.
This compound: Myocardial Blood Flow Study in Dogs
-
Objective: To investigate the effect of this compound on total and regional myocardial blood flow.
-
Model: Anesthetized dogs.
-
Methodology:
-
Induction of anesthesia.
-
Measurement of baseline hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output).
-
Administration of this compound.
-
Determination of regional myocardial blood flow using the particle distribution method at baseline and after drug administration.
-
Analysis of blood flow distribution to different myocardial layers (subendocardial, mid-myocardial, and subepicardial).
-
-
Key Findings: this compound induced coronary vasodilation and a redistribution of regional myocardial blood flow.[1]
Nitroglycerin: Human Forearm Blood Flow Study
-
Objective: To assess the dose-dependent vasodilatory effects of nitroglycerin.
-
Model: Healthy human volunteers.
-
Methodology:
-
Insertion of a brachial artery catheter for drug infusion and blood pressure monitoring.
-
Measurement of forearm blood flow using strain-gauge plethysmography.
-
Infusion of incremental doses of nitroglycerin into the brachial artery.
-
Continuous monitoring of forearm blood flow and systemic hemodynamics.
-
Construction of dose-response curves to determine potency and efficacy.
-
Experimental Workflow Diagram
References
Independent Verification of Etafenone's Effect on Myocardial Perfusion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etafenone's effects on myocardial perfusion with two widely used coronary vasodilators: Nifedipine, a calcium channel blocker, and Nitroglycerin, a nitrate. It is important to note that the available experimental data for this compound is primarily from older studies, and this guide presents a comparative analysis within that historical context.
Comparative Analysis of Myocardial Perfusion Effects
The following table summarizes the quantitative effects of this compound, Nifedipine, and Nitroglycerin on myocardial blood flow. The data is compiled from various experimental studies, and the methodologies used to obtain these results are detailed in the subsequent section.
| Drug Class | Drug | Species/Study Population | Dosage | Effect on Myocardial Perfusion | Citation |
| Propiophenone Derivative | This compound | Anesthetized Dogs | Not specified | Marked redistribution of regional flow with a decrease in the transmural gradient. | [1] |
| Patients with angina pectoris | Not specified | Clinical improvement in angina symptoms. | [2] | ||
| Calcium Channel Blocker | Nifedipine | Conscious Dogs with coronary occlusion | 90 to 168 µg/hr IV | Sustained increases in collateral flow; 31% to 50% increase in collateral blood flow over 5 hours. | |
| Patients with stable angina | 10, 20, and 30 mg four times daily | Significant delay in the time to onset of ST-segment depression and angina during exercise. Improved exercise myocardial perfusion in 45% of patients. | [3] | ||
| Patients with coronary artery disease | 3 µg/kg/min IV | Increased subendocardial blood flow in the nonischemic zone and decreased it in the ischemic zone. | [4] | ||
| Nitrate | Nitroglycerin | Patients with coronary artery disease | 0.5 mg sublingual | Increased rapid phase flow from 110 ml/100 g/min to 132 ml/100 g/min and slow phase flow from 12 ml/100 g/min to 15 ml/100 g/min in diseased myocardial regions. | [5] |
| Healthy Volunteers | 0.5 mg sublingual | Increased median coronary flow velocity reserve (CFVR) from 3.6 to 5.0. | [6][7] | ||
| Patients with coronary artery disease | 0.4 mg/h transdermal patch | Preferentially increased blood flow to ischemic zones by over 11% with minimal change in global myocardial perfusion. | [8] |
Experimental Protocols
Measurement of Myocardial Perfusion using Positron Emission Tomography (PET)
A common and quantitative method for assessing myocardial perfusion is Positron Emission Tomography (PET) using radiotracers such as ¹³N-ammonia or ⁸²Rubidium.
Patient Preparation:
-
Patients are required to fast for at least 4-6 hours prior to the scan.
-
Caffeine, and other substances that can interfere with vasodilator stress agents should be avoided for 24 hours.
-
A detailed medical history, including current medications, is obtained.
Imaging Protocol (Rest-Stress):
-
Rest Imaging:
-
The patient is positioned in the PET scanner.
-
A baseline transmission scan is acquired for attenuation correction.
-
A bolus of a radiotracer (e.g., 10-20 mCi of ¹³N-ammonia or 30-60 mCi of ⁸²Rubidium) is injected intravenously.[9][10][11]
-
Dynamic imaging of the heart is performed for approximately 10-20 minutes to measure radiotracer uptake, which is proportional to myocardial blood flow.[9]
-
-
Stress Imaging:
-
After the rest scan and sufficient decay of the radiotracer, a pharmacological stress agent (e.g., adenosine, dipyridamole, or regadenoson) is infused intravenously to induce maximal coronary vasodilation.
-
At peak stress, a second bolus of the radiotracer is injected.
-
Dynamic imaging is repeated to measure myocardial blood flow under stress conditions.
-
-
Data Analysis:
-
The acquired PET data is reconstructed into images of the heart.
-
Myocardial blood flow (MBF) is quantified in ml/min/g for different myocardial territories at rest and during stress.
-
The Myocardial Perfusion Reserve (MPR) or Coronary Flow Reserve (CFR) is calculated as the ratio of stress MBF to rest MBF.
-
Signaling Pathways
Nifedipine: L-type Calcium Channel Blockade
Nifedipine is a dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle. Its vasodilatory effect is achieved by inhibiting the influx of extracellular calcium through L-type calcium channels.
Caption: Nifedipine's mechanism of action.
Nitroglycerin: Nitric Oxide-Mediated Vasodilation
Nitroglycerin is a prodrug that is converted to nitric oxide (NO), a potent vasodilator. NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.
Caption: Nitroglycerin's signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a PET-based myocardial perfusion study.
Caption: PET myocardial perfusion imaging workflow.
References
- 1. pnas.org [pnas.org]
- 2. Coronary artery disease - Wikipedia [en.wikipedia.org]
- 3. Effect of nifedipine on exercise-induced left ventricular dysfunction and myocardial hypoperfusion in stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of nitroglycerin and nifedipine on myocardial blood flow and contraction during flow-limiting coronary stenosis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Nitroglycerin on Regional Myocardial Blood Flow in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of nitroglycerine on coronary flow velocity before and during adenosine provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. 13N ammonia myocardial imaging at rest and with exercise in normal volunteers. Quantification of absolute myocardial perfusion with dynamic positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Assessing Reproducibility in Etafenone Research: A Comparative Analysis
A critical evaluation of published research on the antianginal agent Etafenone reveals a significant lack of modern, reproducible data, hindering a thorough assessment of its clinical and pharmacological profile. In contrast, extensive and well-documented research exists for alternative antiarrhythmic drugs such as Propafenone, Flecainide, and Amiodarone, providing a robust basis for their clinical use. This guide provides a comparative overview of the available data for these drugs to highlight the existing knowledge gap for this compound and underscore the need for further investigation.
Executive Summary
This compound, a vasodilator historically used for angina pectoris, is supported by a sparse and dated body of research. The available studies, primarily from the 1960s and 1970s, lack the detailed experimental protocols and quantitative data necessary for a rigorous reproducibility assessment by today's standards. This stands in stark contrast to the wealth of information available for commonly prescribed antiarrhythmic agents like Propafenone, Flecainide, and Amiodarone. For these alternatives, numerous clinical trials and mechanistic studies have delineated their pharmacokinetics, efficacy, and safety profiles, establishing their roles in contemporary cardiovascular therapy.
This guide summarizes the limited available data for this compound and presents a detailed comparison with Propafenone, Flecainide, and Amiodarone. The objective is to provide researchers, scientists, and drug development professionals with a clear perspective on the current state of knowledge and the significant data deficiencies concerning this compound.
Comparative Overview of Antiarrhythmic Agents
To contextualize the limited data on this compound, this section provides a comparative summary of its pharmacological properties alongside those of Propafenone, Flecainide, and Amiodarone.
Mechanism of Action
A fundamental aspect of reproducibility is a clear and consistent understanding of a drug's mechanism of action. While this compound is broadly classified as a vasodilator, the specific signaling pathways and molecular targets are not well-defined in the available literature. In contrast, the mechanisms of the comparator drugs are well-established.
-
This compound: Primarily described as a vasodilator, though the precise molecular mechanism is not extensively documented in recent literature.
-
Propafenone: A Class 1C antiarrhythmic that primarily blocks the fast inward sodium current in cardiac muscle cells, slowing conduction. It also possesses some beta-adrenergic blocking activity.[1][2][3][4][5][6][7]
-
Flecainide: A Class 1C antiarrhythmic that potently blocks cardiac sodium channels (Nav1.5), slowing the upstroke of the cardiac action potential. It also inhibits ryanodine receptor 2 (RyR2), which may contribute to its antiarrhythmic effects.[8][9][10][11][12][13][14][15][16]
-
Amiodarone: A complex antiarrhythmic with multiple mechanisms of action (Class I, II, III, and IV effects). Its primary action is the blockade of potassium channels, which prolongs the cardiac action potential and refractory period. It also blocks sodium and calcium channels and has non-competitive alpha- and beta-adrenergic blocking properties.[17][18][19][20][21]
Pharmacokinetics
| Parameter | Propafenone | Flecainide | Amiodarone |
| Bioavailability | Variable, increases with dose (saturable first-pass metabolism)[22] | ~95%[8] | Variable (22-95%)[18] |
| Protein Binding | High[22] | 40%[8] | ~96%[21] |
| Metabolism | Extensive hepatic (CYP2D6, CYP3A4, CYP1A2)[3][4] | Hepatic (CYP2D6)[8][23] | Extensive hepatic (CYP3A4, CYP2C8)[21][24] |
| Elimination Half-life | 5-8 hours (highly variable)[22] | 12-27 hours[8] | Very long and variable (average ~58 days)[18][21] |
| Excretion | Urine and feces[4] | Primarily renal[8][14] | Primarily biliary[24] |
Table 1: Comparative Pharmacokinetics of Propafenone, Flecainide, and Amiodarone.
Experimental Protocols and Reproducibility
A significant challenge in assessing the reproducibility of this compound research is the lack of detailed experimental protocols in the available publications. Older studies often do not provide sufficient information on methodologies, reagents, and analytical techniques to allow for independent replication.
In contrast, modern research on Propafenone, Flecainide, and Amiodarone is typically published with comprehensive methods sections, including:
-
Clinical Trial Designs: Detailed descriptions of patient populations, inclusion/exclusion criteria, randomization methods, and statistical analysis plans.[25][26][27][28][29]
-
In Vitro and In Vivo Models: Specifics on cell lines, animal models, and experimental conditions.
-
Analytical Methods: Detailed protocols for techniques like electrophysiology, chromatography, and molecular biology assays.
The lack of such detailed information for this compound makes it impossible to independently verify the original findings or to build upon them in a systematic way.
Signaling Pathways and Workflows
Visualizing the proposed mechanisms of action and experimental workflows can aid in understanding and comparing different therapeutic agents.
Conclusion and Recommendations
The reproducibility of published research on this compound cannot be adequately assessed due to the scarcity of modern, detailed studies. The existing literature, being several decades old, lacks the rigorous experimental detail and quantitative data that are now standard in pharmacological research. This presents a significant barrier to understanding its true efficacy, safety, and mechanism of action in a contemporary context.
In contrast, the extensive and well-documented research on Propafenone, Flecainide, and Amiodarone provides a clear example of the level of evidence required for the clinical use of cardiovascular drugs. For researchers and drug development professionals, the case of this compound serves as a cautionary example of a drug with a historical indication but insufficient data to support its continued consideration without further investigation.
Recommendations:
-
For Researchers: There is a clear need for modern, well-controlled studies to elucidate the mechanism of action, pharmacokinetics, and clinical efficacy of this compound. Such studies should adhere to current standards of reporting and data transparency to ensure reproducibility.
-
For Drug Development Professionals: The significant data gap for this compound suggests that any future development efforts would require a complete preclinical and clinical evaluation, essentially treating it as a new chemical entity.
-
For Clinicians: Given the lack of robust, modern data, the use of this compound cannot be recommended, especially when well-characterized and effective alternatives are available.
References
- 1. Propafenone - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 6. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for the use of propafenone in treating supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flecainide - Wikipedia [en.wikipedia.org]
- 9. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]
- 12. Flecainide (Tambocor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Amiodarone - Wikipedia [en.wikipedia.org]
- 18. Amiodarone: Guidelines for Use and Monitoring | AAFP [aafp.org]
- 19. litfl.com [litfl.com]
- 20. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 21. drugs.com [drugs.com]
- 22. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flecainide How and When: A Practical Guide in Supraventricular Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. ANTIARRHYTHMIC EFFICACY OF PROPAFENONE IN PATIENTS WITH PERSISTENT ATRIAL FIBRILLATION | Kurbanov | Rational Pharmacotherapy in Cardiology [rpcardio.online]
- 27. Efficacy of Flecainide in the Treatment of Catecholaminergic Polymorphic Ventricular Tachycardia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. clinicaltrials.eu [clinicaltrials.eu]
- 29. Efficacy and safety of antazoline vs propafenone for conversion of paroxysmal atrial fibrillation to sinus rhythm: a randomized, double-blind study (AnProAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Anti-Anginal Agents: Etafenone in Focus
For Researchers, Scientists, and Drug Development Professionals
In the management of chronic stable angina, a variety of pharmacological agents are employed to alleviate symptoms and improve quality of life. While efficacy is a primary consideration, the side effect profile of these drugs plays a crucial role in treatment selection, patient adherence, and overall safety. This guide provides a comparative analysis of the side effect profile of Etafenone, a vasodilator, against other commonly used anti-anginal drugs: Ivabradine, Ranolazine, and Nitroglycerin.
Due to the limited availability of recent, detailed clinical trial data for this compound, this comparison relies on available information and highlights areas where data is sparse. The information presented for Ivabradine, Ranolazine, and Nitroglycerin is drawn from extensive clinical trial data and post-marketing surveillance.
Comparative Side Effect Profile
The following table summarizes the notable adverse effects associated with this compound, Ivabradine, Ranolazine, and Nitroglycerin. It is important to note that the data for this compound is largely qualitative and derived from older sources, in contrast to the quantitative data available for the other agents from comprehensive clinical trial programs.
| Side Effect Category | This compound | Ivabradine | Ranolazine | Nitroglycerin |
| Cardiovascular | Hypotension (expected due to vasodilator action)[1][2] | Bradycardia[3][4], Atrial Fibrillation[3][4], Increased Blood Pressure[3] | QT Prolongation[5][6], Dizziness (can be dose-related)[5][6], Palpitations | Headache (most common)[7][8][9], Hypotension[7][8][9], Reflex Tachycardia[7], Dizziness[9][10], Syncope[10] |
| Neurological | Data not available | Phosphenes (luminous phenomena)[3][4], Headache, Dizziness[11] | Dizziness[5][6], Headache[5][6], Syncope | Headache[7][8][9], Dizziness[9][10], Lightheadedness[10], Syncope[10] |
| Gastrointestinal | Data not available | Nausea | Nausea[5][6], Constipation[5][6] | Nausea[10], Vomiting[10] |
| Other | Data not available | Fatigue | Asthenia (weakness) | Flushing[10], Weakness[10] |
Note: The absence of specific quantitative data for this compound is a significant limitation. The listed side effect is based on its known pharmacological action as a vasodilator.
Experimental Protocols for Key Side Effect Assessment
Standardized methodologies are crucial for the accurate and comparable assessment of adverse drug reactions in clinical trials. Below are detailed protocols for evaluating key side effects associated with the anti-anginal drugs discussed.
Assessment of Bradycardia
Objective: To monitor and evaluate the incidence and severity of bradycardia (a heart rate of less than 50-60 beats per minute).[12][13]
Methodology:
-
Baseline Assessment: A 12-lead electrocardiogram (ECG) is recorded at screening and/or baseline to determine the subject's resting heart rate and rhythm.[13]
-
Ongoing Monitoring:
-
Heart rate is measured at each study visit in a standardized manner (e.g., after 5 minutes of rest in a seated position).
-
Ambulatory ECG monitoring (e.g., Holter monitoring) may be employed for continuous assessment over a 24- or 48-hour period, especially in early-phase trials or for drugs with a known potential to affect heart rate.[13][14]
-
-
Symptom Evaluation: Subjects are questioned at each visit about symptoms potentially related to bradycardia, such as dizziness, fatigue, syncope, or shortness of breath.
-
Dose-Response Relationship: The relationship between the drug dose and the change in heart rate is analyzed to understand the dose-dependent effects.
-
Adverse Event Reporting: All instances of bradycardia, whether symptomatic or asymptomatic, are recorded as adverse events, with severity and relationship to the study drug assessed by the investigator.
Assessment of Visual Disturbances (Phosphenes)
Objective: To detect and characterize the incidence, severity, and nature of phosphenes (transient bright spots in the field of vision).
Methodology:
-
Baseline Ophthalmological Examination: A comprehensive eye examination, including visual acuity, intraocular pressure, and fundoscopy, is conducted at baseline.
-
Spontaneous Reporting: Subjects are specifically asked at each study visit about any new or changed visual symptoms, using non-leading questions.
-
Standardized Questionnaires: A validated questionnaire, such as the Visual Function Questionnaire (VFQ), can be used to systematically assess visual symptoms.
-
Specialized Testing: If phosphenes are reported, further characterization can be done through:
-
Amsler Grid Testing: To map out any scotomas or visual field distortions.
-
Electrophysiological Testing: Electroretinography (ERG) and visual evoked potentials (VEP) can be used to objectively assess retinal and visual pathway function.
-
-
Investigator Assessment: The investigator evaluates the reported visual disturbances for their characteristics (e.g., brightness, duration, triggers) and assesses their potential relationship to the study medication.
Assessment of QT Interval Prolongation
Objective: To evaluate the effect of a drug on the QT interval of the electrocardiogram, a marker for potential proarrhythmic risk.[15][16]
Methodology:
-
Thorough QT/QTc Study: A dedicated clinical trial (as per ICH E14 guidelines) is the gold standard for assessing a drug's effect on the QT interval.[16]
-
ECG Collection:
-
High-quality, triplicate 12-lead ECGs are recorded at multiple time points, including baseline and at times corresponding to the peak plasma concentration (Cmax) of the drug.[17]
-
ECGs are read by a central, blinded core laboratory to minimize variability.
-
-
QT Correction: The measured QT interval is corrected for heart rate using a correction formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF), to yield the QTc interval. Individual correction methods (QTcI) may also be used.[18]
-
Data Analysis:
-
The primary endpoint is the change from baseline in the QTc interval (ΔQTc) compared to placebo.
-
Concentration-effect modeling is performed to assess the relationship between drug concentration and QTc prolongation.
-
-
Categorical Analysis: The number and percentage of subjects with specific QTc values (e.g., >450 ms, >480 ms, >500 ms) and changes from baseline (e.g., >30 ms, >60 ms) are analyzed.[15]
Signaling Pathways and Mechanisms of Side Effects
Understanding the underlying signaling pathways of these drugs provides insight into both their therapeutic actions and their adverse effect profiles.
This compound: Vasodilation Pathway
As a vasodilator, this compound is presumed to act by relaxing vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure. The precise molecular mechanism is not well-documented in recent literature, but the general pathway for many vasodilators involves an increase in intracellular cyclic guanosine monophosphate (cGMP).
Caption: Postulated vasodilatory pathway of this compound leading to its therapeutic and hypotensive effects.
Ivabradine: Inhibition of the Funny Current (If)
Ivabradine selectively inhibits the If current in the sinoatrial (SA) node, which is crucial for regulating heart rate. This inhibition slows the rate of diastolic depolarization, leading to a reduction in heart rate.
Caption: Mechanism of Ivabradine's heart rate reduction and its associated side effects.
Ranolazine: Inhibition of the Late Sodium Current (INa)
Ranolazine's primary mechanism involves the inhibition of the late inward sodium current in cardiomyocytes. This reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen demand.
Caption: Ranolazine's dual effect on sodium and potassium channels, explaining its therapeutic action and side effect.
Nitroglycerin: Nitric Oxide (NO) Pathway
Nitroglycerin is a prodrug that is converted to nitric oxide (NO), a potent vasodilator. NO activates guanylate cyclase, leading to increased cGMP and smooth muscle relaxation.
Caption: The metabolic pathway of Nitroglycerin leading to vasodilation and associated side effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ivabradine (Corlanor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ranolazine - Wikipedia [en.wikipedia.org]
- 6. Ranexa (Ranolazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Nitroglycerin (medication) - Wikipedia [en.wikipedia.org]
- 8. Nitroglycerin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Nitroglycerin: Uses, dosage, side effects, risks, and interactions [medicalnewstoday.com]
- 10. Nitrostat (Nitroglycerin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Ivabradine - Wikipedia [en.wikipedia.org]
- 12. Bradycardia - EMCrit Project [emcrit.org]
- 13. Bradycardia - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. QTc prolongation assessment in anticancer drug development: clinical and methodological issues - ecancer [ecancer.org]
- 16. blog.profil.com [blog.profil.com]
- 17. allucent.com [allucent.com]
- 18. QT interval prolongation: clinical assessment, risk factors and quantitative pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Etafenone's Pharmacological Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pharmacological specificity of Etafenone, a vasodilator agent employed in the management of angina pectoris. Through a detailed comparison with other prominent anti-anginal drugs, supported by experimental data and methodologies, this document aims to offer a clear perspective on this compound's mechanism of action and its selectivity profile.
Introduction to this compound
This compound is a vasodilator drug that has been used as an anti-anginal agent to alleviate symptoms of myocardial ischemia.[1][2] It belongs to the class of linear 1,3-diarylpropanoids and is categorized under "Other vasodilators used in cardiac diseases" in the Anatomical Therapeutic Chemical (ATC) classification system.[1] Its primary therapeutic effect is attributed to its ability to increase coronary blood flow.[3] Understanding the precise molecular targets and the extent of its specificity is crucial for optimizing its clinical application and for the development of future cardiovascular therapeutics.
Experimental Methodologies for Assessing Vasodilator Specificity
To validate the specificity of a vasodilator like this compound, a series of in vitro and in vivo experiments are typically employed. These protocols are designed to elucidate the drug's mechanism of action, determine its potency and efficacy, and assess its potential for off-target effects.
In Vitro Vasodilation Assay using Isolated Aortic Rings
This assay directly measures the relaxant effect of a compound on vascular smooth muscle.
Protocol:
-
Tissue Preparation: A section of the thoracic aorta is carefully dissected from a laboratory animal (e.g., rat or rabbit) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The aorta is then cleaned of adhering connective tissue and cut into rings of 2-3 mm in width. For endothelium-dependent vasodilation studies, the endothelial layer is preserved. For endothelium-independent studies, it is gently removed.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. One hook is fixed, while the other is connected to a force transducer to record changes in isometric tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the vascular rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable tonic contraction.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, increasing concentrations of the test compound (e.g., this compound) are cumulatively added to the organ bath. The resulting relaxation of the aortic ring is recorded as a percentage of the pre-contraction induced.
-
Data Analysis: The data is used to construct a concentration-response curve, from which key pharmacological parameters like the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximum relaxation effect) are determined.[4][5][6][7]
Receptor Binding Assays
These assays are crucial for identifying the specific molecular targets of a drug and determining its binding affinity.
Protocol:
-
Membrane Preparation: Cell lines or tissues expressing the receptor of interest (e.g., adrenergic receptors, calcium channels) are homogenized and centrifuged to isolate the cell membranes containing the target receptors.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand known to bind specifically to the target receptor.
-
Competition Assay: Varying concentrations of the unlabeled test drug (e.g., this compound) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test drug is calculated. The Ki value represents the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.
Off-Target Screening
To assess the specificity of a drug, it is screened against a broad panel of receptors, enzymes, and ion channels. This helps to identify any unintended molecular interactions that could lead to side effects.[8][9][10][11]
Protocol:
Comprehensive off-target screening is typically performed by specialized contract research organizations (CROs). The test compound is evaluated at a fixed concentration (e.g., 10 µM) against a large number of potential targets in various binding and functional assays. The percentage of inhibition or activation for each target is determined. Significant interactions are then further investigated to determine their affinity and functional consequences.
Comparative Pharmacological Data
Due to the limited availability of recent, direct comparative studies on this compound, this section presents a summary of its known pharmacological properties alongside data for widely used anti-anginal agents from different mechanistic classes. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Drug Class | Drug | Primary Mechanism of Action | Potency (EC50/IC50) | Key Selectivity/Off-Target Profile |
| Other Vasodilator | This compound | Vasodilation [1] | Data not readily available | Interactions with other vasodilators like Iloprost and Isosorbide mononitrate suggest a potential for synergistic effects.[1] |
| Calcium Channel Blocker (Dihydropyridine) | Nifedipine | Blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation.[12] | ~1-10 nM (for vasodilation) | Primarily selective for vascular calcium channels over cardiac channels. Can cause reflex tachycardia. |
| Calcium Channel Blocker (Non-dihydropyridine) | Verapamil | Blocks L-type calcium channels in both vascular smooth muscle and cardiac muscle.[12] | ~10-100 nM (for vasodilation) | Less selective for vascular channels compared to nifedipine, with significant negative chronotropic and inotropic effects on the heart. |
| Organic Nitrate | Nitroglycerin | Prodrug that is converted to nitric oxide (NO), which activates guanylyl cyclase, leading to cGMP-mediated vasodilation.[12][13] | ~1-10 µM (for vasodilation) | Non-specific smooth muscle relaxant, affecting both arteries and veins. Tolerance can develop with continuous use. |
| Beta-Blocker | Propranolol | Non-selective β-adrenergic receptor antagonist, reducing heart rate, contractility, and blood pressure. | Ki: ~1-5 nM (for β1 and β2 receptors) | Blocks both β1 and β2 adrenergic receptors, which can lead to bronchoconstriction as an off-target effect. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for vasodilation and a typical experimental workflow for assessing the specificity of a vasodilator drug.
Caption: General signaling pathway for drug-induced vasodilation.
Caption: Workflow for validating pharmacological specificity.
Discussion and Conclusion
The provided experimental methodologies represent the standard approaches for characterizing the pharmacological profile of a cardiovascular drug. Application of these methods to this compound would be necessary to definitively establish its primary molecular target(s), its potency and selectivity, and to identify any potential off-target liabilities.
For researchers and drug development professionals, this guide highlights the importance of a thorough specificity assessment. While this compound has a history of clinical use, a modern re-evaluation of its pharmacological profile using contemporary techniques could provide valuable insights into its precise mechanism of action and potentially uncover new therapeutic applications or identify patient populations that would benefit most from its use. Further research is warranted to generate the quantitative data needed for a direct and comprehensive comparison with other anti-anginal agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound on total and regional myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. Median effective concentrations (EC50): Significance and symbolism [wisdomlib.org]
- 6. EC50 Calculator | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gigazine.net [gigazine.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cardionerds.com [cardionerds.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Etafenone and Analogous Research Compounds
Disclaimer: No specific disposal guidelines for Etafenone have been published by regulatory agencies. The following procedures are based on best practices for the disposal of research-grade pharmaceutical compounds and organic ketones with limited safety and environmental impact data. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.[1][2][3][4]
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to review all available safety information. Although a specific Safety Data Sheet (SDS) for this compound may not be readily available, information on its chemical class can help in assessing potential hazards. This compound is classified as a linear 1,3-diarylpropanoid and is a derivative of propiophenone, containing a ketone functional group.[5][6]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical to ensure safe and compliant disposal.[7]
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound." Do not use abbreviations or chemical formulas.[8][9] If the material is a solution, list all constituents and their approximate concentrations.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently.[9] Store this compound waste separately from strong oxidizing agents, acids, and bases.
Disposal Procedures for Unused or Expired this compound
Disposal of pure, unused, or expired this compound should be managed as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Containerization: Place the original container with the unused this compound into a larger, sealable, and chemically resistant container (secondary containment).[9]
-
Labeling: Affix a completed hazardous waste label to the outer container, as provided by your institution's EHS office.
-
Storage: Store the labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.
-
Pickup Request: Arrange for a waste pickup through your institution's EHS department.[8]
Disposal of Contaminated Materials
Materials contaminated with this compound, such as personal protective equipment, absorbent pads, or labware, must also be disposed of as hazardous waste.
Procedure for Contaminated Solids:
-
Collect all contaminated solid materials (e.g., gloves, wipes, bench paper) in a designated, labeled, and sealable plastic bag or container.[10]
-
Once the container is full, seal it and attach a hazardous waste label.
-
Store the container in the designated hazardous waste accumulation area.
-
Request a pickup from your EHS department.
Procedure for Contaminated Sharps:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container for chemical contamination.[1]
Decontamination of Glassware
Reusable glassware that has come into contact with this compound should be decontaminated before washing.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. This initial rinseate must be collected and disposed of as hazardous waste.[9]
-
Subsequent Rinses: For highly toxic compounds, the first three rinses should be collected as hazardous waste.[9] Given the lack of toxicity data for this compound, a conservative approach of collecting the first one to two rinses is recommended.
-
Washing: After decontamination, the glassware can be washed using standard laboratory procedures.
Quantitative Data and Key Considerations
| Parameter | Guideline | Source |
| Waste Storage Limit | Do not accumulate more than 10 gallons of hazardous waste in the laboratory. | [9] |
| Container Fullness | Request waste pickup when containers are ¾ full. | [10] |
| pH for Aqueous Waste | If this compound were to be in an aqueous solution, it should not be neutralized and disposed of down the drain unless the pH is between 5.5 and 10.5 and it is permissible by local regulations. However, sewer disposal is generally not recommended for research compounds. | [11] |
| Empty Container Disposal | The first rinse of an "empty" container must be collected as hazardous waste. | [9] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound are available in the public domain. Therefore, chemical treatment of this compound waste is not recommended. The primary and safest disposal method is through a licensed hazardous waste contractor arranged by your institution's EHS department.[7]
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. unmc.edu [unmc.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]
- 7. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 8. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Safe Chemical Waste Disposal [fishersci.com]
Essential Safety and Operational Guide for Handling Etafenone
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the proper use and disposal of Etafenone, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following table summarizes the necessary personal protective equipment.[1][2]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear nitrile or neoprene gloves. Always inspect gloves for any damage before use and replace them immediately if they are contaminated or torn. Wash hands thoroughly after handling.[1][2] |
| Eye Protection | Safety goggles | Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1][2] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[1] |
| Respiratory Protection | Fume hood or respirator | Handle this compound in a well-ventilated laboratory fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for ensuring safety when handling this compound.
Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are easily accessible.[1]
-
Assemble all necessary equipment and reagents before you begin.[1]
-
Put on all required personal protective equipment as detailed in the table above.[1]
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not inhale any dust or vapors that may be generated.[1]
-
When weighing and transferring the solid compound, do so carefully to minimize dust creation.[1]
-
If preparing a solution, add the solid this compound to the solvent slowly.[1]
-
Keep containers tightly closed when not in use.[1]
Post-Handling:
-
Thoroughly clean the work area after the experiment is complete.[1]
-
Remove and dispose of contaminated gloves and any other single-use protective gear in the designated waste container.[1]
-
Wash hands and any exposed skin with soap and water.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
